molecular formula C10H10N2O B2407386 (1-phenyl-1H-pyrazol-3-yl)methanol CAS No. 7189-08-4

(1-phenyl-1H-pyrazol-3-yl)methanol

Número de catálogo: B2407386
Número CAS: 7189-08-4
Peso molecular: 174.203
Clave InChI: LOPWSQUDSPCZMD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-phenyl-1H-pyrazol-3-yl)methanol is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.203. The purity is usually 95%.
BenchChem offers high-quality (1-phenyl-1H-pyrazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-phenyl-1H-pyrazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1-phenylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-8-9-6-7-12(11-9)10-4-2-1-3-5-10/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPWSQUDSPCZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7189-08-4
Record name (1-phenyl-1H-pyrazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

A High-Fidelity Guide to the Chemical Structure, Properties, and Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

(1-phenyl-1H-pyrazol-3-yl)methanol is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Featuring a 1-phenylpyrazole core substituted with a hydroxymethyl group at the C3 position, this compound serves as a critical intermediate for synthesizing complex pharmacophores, including potent antimicrobial pyrazolyl-thiazole derivatives[1]. This technical guide provides a deep dive into its physicochemical properties, structural logic, and the self-validating synthetic protocols required to produce it with high fidelity.

Chemical Identity and Physicochemical Profile

Understanding the baseline properties of (1-phenyl-1H-pyrazol-3-yl)methanol is essential for downstream applications, analytical characterization, and safe storage. The compound is a crystalline solid at room temperature with a defined melting point of 53–54 °C.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name (1-phenyl-1H-pyrazol-3-yl)methanol
CAS Number 7189-08-4[2]
Molecular Formula C10H10N2O[3]
Molecular Weight 174.20 g/mol [4]
Monoisotopic Mass 174.07932 Da[5]
Melting Point 52.5 - 54.0 °C[6]
Boiling Point ~332.3 °C (Predicted)[6]
SMILES C1=CC=C(C=C1)N2C=CC(=N2)CO[3]
InChIKey LOPWSQUDSPCZMD-UHFFFAOYSA-N[5]

Structural Logic and Functionalization Pathways

The structural architecture of (1-phenyl-1H-pyrazol-3-yl)methanol offers two primary domains for synthetic manipulation:

  • The Pyrazole Core : The electron-rich nature of the pyrazole ring, modulated by the N1-phenyl group, provides a stable, lipophilic scaffold that resists degradation under standard physiological conditions.

  • The C3-Hydroxymethyl Group : This primary alcohol is the principal site for functionalization. It can be oxidized to a carbaldehyde for Schiff base formation, converted to a halomethyl derivative for SN2 displacement, or etherified to explore structure-activity relationships (SAR)[1].

Functionalization Core (1-phenyl-1H-pyrazol-3-yl)methanol Core Scaffold Oxidation Oxidation (MnO2 or Swern) Core->Oxidation Halogenation Halogenation (SOCl2 or PBr3) Core->Halogenation Etherification Etherification / Alkylation (NaH, R-X) Core->Etherification Aldehyde Pyrazole-3-carbaldehyde (Schiff Base Precursor) Oxidation->Aldehyde Halide 3-(Halomethyl)pyrazole (SN2 Precursor) Halogenation->Halide Ether Pyrazole Ethers (Bioactive Analogs) Etherification->Ether

Logical pathways for the functionalization of the pyrazole methanol core.

Mechanistic Synthesis Strategy

The synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol is typically achieved via a two-step sequence: regioselective cyclocondensation to form the pyrazole core, followed by the complete reduction of the ester moiety[7],[8].

Causality in Reaction Design:

  • Regioselective Cyclocondensation : The reaction between and an asymmetric 1,3-dicarbonyl compound (e.g., ethyl 2,4-dioxopentanoate) is driven by differential electrophilicity. The more nucleophilic terminal amine (-NH2) of phenylhydrazine preferentially attacks the more electrophilic ketone carbonyl. Subsequent cyclization and dehydration yield the 3-carboxylate isomer almost exclusively[7].

  • Hydride Reduction : To convert the ester (ethyl 1-phenyl-1H-pyrazole-3-carboxylate) to the primary alcohol, a strong nucleophilic hydride source such as Lithium Aluminum Hydride (LiAlH4) is required[8]. Milder agents like NaBH4 are generally insufficient for unactivated esters. The reaction is initiated at 0 °C to control the exothermic hydride transfer, preventing unwanted pyrazole ring cleavage.

Synthesis Phenylhydrazine Phenylhydrazine Condensation Regioselective Cyclocondensation (EtOH, Reflux) Phenylhydrazine->Condensation Dicarbonyl Ethyl 2,4-dioxopentanoate Dicarbonyl->Condensation Intermediate Ethyl 1-phenyl-1H-pyrazole- 3-carboxylate Condensation->Intermediate -H2O Reduction Ester Reduction (LiAlH4, THF, 0°C to RT) Intermediate->Reduction Product (1-phenyl-1H-pyrazol- 3-yl)methanol Reduction->Product Aqueous Workup

Step-by-step synthetic workflow for (1-phenyl-1H-pyrazol-3-yl)methanol.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps to ensure high yield and purity.

Step 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
  • Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of ethyl 2,4-dioxopentanoate in 20 mL of anhydrous ethanol.

  • Addition : Add 10.0 mmol of phenylhydrazine dropwise at room temperature. Causality: Dropwise addition prevents localized heating and suppresses the formation of the undesired 1,5-isomer.

  • Reflux : Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

  • Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the starting material and the emergence of a new, UV-active spot confirms completion[7].

  • Workup : Concentrate the mixture under reduced pressure. Recrystallize the crude residue from ethanol to afford the pure ester.

Step 2: Reduction to (1-phenyl-1H-pyrazol-3-yl)methanol
  • Preparation : Suspend 15.0 mmol of LiAlH4 in 30 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Addition : Dissolve 10.0 mmol of the synthesized ethyl 1-phenyl-1H-pyrazole-3-carboxylate in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Self-Validating Quench (Fieser Method) : Cool the mixture back to 0 °C. Carefully add x mL of water (where x is the mass of LiAlH4 in grams), followed by x mL of 15% aqueous NaOH, and finally 3x mL of water. Causality: This specific sequence safely destroys unreacted hydride and precipitates aluminum salts as a granular white solid. This prevents the formation of untreatable emulsions, ensuring high recovery of the product.

  • Isolation : Filter the granular salts through a Celite pad. Wash the pad with ethyl acetate. Combine the organic filtrates, dry over anhydrous Na2SO4, and concentrate in vacuo to yield (1-phenyl-1H-pyrazol-3-yl)methanol.

Analytical Characterization Standards

To verify the structural integrity of the synthesized (1-phenyl-1H-pyrazol-3-yl)methanol, the following spectroscopic data should be observed:

  • 1H NMR (CDCl3, 500 MHz) : Expected signals include a broad singlet around δ 2.46–2.50 ppm for the -OH proton, a sharp singlet at δ 4.79 ppm integrating to 2H for the -CH2OH group, a doublet around δ 6.52 ppm for the pyrazole C4-H, and a multiplet between δ 7.20–7.70 ppm integrating to 6H for the phenyl ring and pyrazole C5-H[1].

  • IR Spectroscopy : A strong, broad absorption band at ~3252 cm⁻¹ confirms the presence of the hydroxyl (-OH) group, while bands around 1595 cm⁻¹ and 1500 cm⁻¹ indicate C=C and C=N stretching of the aromatic and pyrazole rings[1].

Applications in Drug Development

The (1-phenyl-1H-pyrazol-3-yl)methanol scaffold is a privileged structure in medicinal chemistry. Recent studies have demonstrated its utility in synthesizing 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives. By converting the methanol group into a reactive intermediate, researchers can couple it with thiazole rings to generate potent antimicrobial agents that exhibit significant in vitro activity against multidrug-resistant microbial strains like Staphylococcus aureus and Escherichia coli[1].

References

  • (1-phenyl-1h-pyrazol-3-yl)methanol - PubChemLite Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents Source: ACS Omega (American Chemical Society) URL:[Link]

  • Simple and Efficient One-Pot Synthesis, Spectroscopic Characterization and Crystal Structure of Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate Source: Crystals (MDPI) URL:[Link]

Sources

A Guide to the Definitive Mass Determination of (1-phenyl-1H-pyrazol-3-yl)methanol: Theory and Application

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Topic: Molecular Weight and Exact Mass of (1-phenyl-1H-pyrazol-3-yl)methanol Audience: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of pharmaceutical research and development, the unambiguous characterization of molecular entities is a foundational requirement. For novel heterocyclic compounds such as (1-phenyl-1H-pyrazol-3-yl)methanol, a precursor and building block in medicinal chemistry, precise mass determination is critical for identity confirmation, purity assessment, and metabolic profiling. This guide provides a detailed examination of two fundamental, yet often conflated, concepts: molecular weight (average mass) and exact mass (monoisotopic mass). We will delineate the theoretical basis for each, provide their calculated values for (1-phenyl-1H-pyrazol-3-yl)methanol, and present a validated experimental workflow for their determination using high-resolution mass spectrometry (HRMS). This document serves as a practical resource for scientists, enabling them to apply these principles correctly within a drug development pipeline.

The Subject Compound: (1-phenyl-1H-pyrazol-3-yl)methanol

(1-phenyl-1H-pyrazol-3-yl)methanol is a heterocyclic organic compound featuring a pyrazole ring substituted with a phenyl group at the N1 position and a methanol group at the C3 position. Its structural and chemical properties make it a valuable intermediate in the synthesis of more complex pharmaceutical agents.

  • Chemical Formula: C₁₀H₁₀N₂O[1][2]

  • Structure (SMILES): C1=CC=C(C=C1)N2C=CC(=N2)CO[1]

Accurate mass characterization is the first step in verifying the successful synthesis and purity of this molecule before its use in further discovery efforts.

Fundamental Concepts: Molecular Weight vs. Exact Mass

A common point of confusion in analytical chemistry is the distinction between molecular weight and exact mass. While related, they are not interchangeable, and their appropriate application is context-dependent. Understanding this difference is crucial for experimental design and data interpretation, particularly in mass spectrometry.

Molecular Weight (Average Molecular Mass)

Molecular weight represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. For instance, carbon exists primarily as ¹²C (~98.9%) but also as ¹³C (~1.1%). The atomic weight of carbon (12.011 amu) is an average reflecting this natural distribution.

  • Causality & Application: This value is indispensable for stoichiometric calculations in synthetic chemistry. When weighing out a substance for a reaction, one is dealing with a vast population of molecules with a natural isotopic distribution. Therefore, the average mass is the correct value to use for converting between mass and moles (e.g., preparing a solution of a specific molarity).

Exact Mass (Monoisotopic Mass)

Exact mass is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da).

  • Causality & Application: High-resolution mass spectrometers have sufficient resolving power to distinguish between molecules that differ only in their isotopic composition. These instruments measure the mass-to-charge ratio (m/z) of individual ions. The most intense peak in an isotopic cluster for a small molecule corresponds to the species containing only the most abundant isotopes. Therefore, exact mass is the critical value used for confirming the elemental composition of a molecule via HRMS. Using the average molecular weight to interpret an HRMS spectrum would lead to significant errors and likely misidentification.

The following diagram illustrates the relationship between these concepts.

G cluster_0 Elemental Isotopes cluster_1 Mass Concepts C12 ¹²C (98.9%) AvgMass Molecular Weight (Average Mass) ~174.20 g/mol C12->AvgMass Weighted Average Basis for ExactMass Exact Mass (Monoisotopic Mass) ~174.079 Da C12->ExactMass Basis for (Most Abundant) C13 ¹³C (1.1%) C13->AvgMass Weighted Average Basis for G Sample 1. Sample Preparation Ionization 2. Ionization (e.g., ESI) Sample->Ionization Analysis 3. Mass Analysis (e.g., Orbitrap, TOF) Ionization->Analysis Detection 4. Detection & Data Acquisition Analysis->Detection Result Mass Spectrum (m/z vs. Intensity) Detection->Result

Sources

safety data sheet and MSDS for (1-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Safe Handling and Hazard Profile of (1-phenyl-1H-pyrazol-3-yl)methanol

Introduction: The Pyrazole Scaffold in Modern Research

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile synthetic handles have made it a cornerstone for developing novel kinase inhibitors, antibacterial agents, and other targeted therapies.[2] (1-phenyl-1H-pyrazol-3-yl)methanol, a member of this important class, serves as a key building block and intermediate in the synthesis of more complex, biologically active molecules.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety, handling, and toxicological profile of (1-phenyl-1H-pyrazol-3-yl)methanol. As a specific Safety Data Sheet (SDS) for this exact compound is not universally available, this document synthesizes data from the official SDS and toxicological profiles of closely related structural analogs. This approach provides a robust and cautionary framework for risk assessment and management in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is the first step in ensuring laboratory safety. The key identifiers and properties of (1-phenyl-1H-pyrazol-3-yl)methanol are summarized below.

PropertyValueSource
IUPAC Name (1-phenyl-1H-pyrazol-3-yl)methanolPubChemLite[4]
Molecular Formula C₁₀H₁₀N₂OPubChemLite[4]
Molecular Weight 174.20 g/mol Sigma-Aldrich
CAS Number 18039-43-5Fisher Scientific[5]
Canonical SMILES C1=CC=C(C=C1)N2C=CC(=N2)COPubChemLite[4]
InChI Key LOPWSQUDSPCZMD-UHFFFAOYSA-NPubChemLite[4]
Appearance Solid (inferred from analogs)N/A

Note: Properties such as melting point, boiling point, and solubility are not well-documented for this specific compound and should be determined experimentally with appropriate safety precautions.

Section 2: GHS Hazard Identification and Classification

Based on the hazard profiles of structurally similar pyrazole-based methanols and related phenyl-pyrazoles, a composite GHS classification for (1-phenyl-1H-pyrazol-3-yl)methanol is presented. This represents a cautious, inferred hazard profile.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral Category 4H302: Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation Category 2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationGHS07Warning

Source: Synthesized from data for (1H-Pyrazol-3-yl)methanol and [4-(1H-Pyrazol-1-yl)phenyl]methanol.[6][7]

Expert Interpretation of Hazards:

  • H302 (Harmful if swallowed): Accidental ingestion of even small quantities may lead to adverse health effects.[8] This underscores the importance of prohibiting eating, drinking, and smoking in laboratory areas.[8]

  • H315 (Causes skin irritation): Direct contact with the skin is likely to cause redness, itching, or inflammation.[7][9] The use of appropriate chemical-resistant gloves is mandatory.

  • H319 (Causes serious eye irritation): This compound poses a significant risk to the eyes.[7][8][9] Exposure can cause pain, redness, and potentially reversible damage. Chemical safety goggles or a face shield must be worn.

  • H335 (May cause respiratory irritation): Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[6][7] Work should be conducted in a well-ventilated area or a chemical fume hood.

Section 3: Risk Management and Safe Handling Protocols

A self-validating system of protocols is essential for mitigating the risks identified above. The following workflow is designed to ensure researcher safety from receipt of the compound to its final disposal.

Step-by-Step Safe Handling Protocol:
  • Pre-Handling Assessment: Before use, review this guide and any available supplier SDS. Ensure a chemical fume hood, eyewash station, and safety shower are accessible.

  • Donning Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7]

    • Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves for integrity before use.

    • Skin and Body Protection: Wear a standard lab coat. For larger quantities, consider a chemical-resistant apron.

  • Chemical Handling:

    • Perform all manipulations that may generate dust or aerosols (e.g., weighing, preparing solutions) inside a certified chemical fume hood to prevent inhalation.[7]

    • Avoid direct contact with skin and eyes.[9]

    • Use dedicated spatulas and glassware.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9]

    • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[8][9]

    • Decontaminate work surfaces.

    • Remove and wash contaminated clothing before reuse.[9]

  • Disposal:

    • Dispose of waste contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[7][9]

Visualization: Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Guide & SDS B Verify Fume Hood & Safety Shower/Eyewash A->B C Don PPE: - Goggles - Gloves - Lab Coat B->C D Transfer Compound to Fume Hood C->D Proceed to Handling E Weigh & Prepare Solutions D->E F Store Securely in Ventilated Area E->F Conclude Experiment G Clean Workspace & Equipment F->G H Wash Hands Thoroughly G->H I Dispose of Waste via Approved Channels H->I

Caption: A logical workflow for the safe handling of (1-phenyl-1H-pyrazol-3-yl)methanol.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

  • In Case of Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical advice/attention.[7][8][9]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[7][9] If skin irritation occurs, get medical advice/attention.[7]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[7][9] If you feel unwell, call a POISON CENTER or doctor.[7]

  • If Swallowed: Rinse mouth with water.[8] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8]

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7][9]

    • Hazards from Combustion: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[7][9]

  • Accidental Release Measures: Ensure adequate ventilation and wear appropriate PPE.[10] Prevent dust formation. Sweep up the spill, and place it in a suitable, closed container for disposal.[10] Do not let the product enter drains.[10]

Visualization: Emergency Response Logic

Emergency_Response cluster_routes cluster_actions cluster_followup Start Exposure Event Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion RinseEyes Rinse with water for 15+ min Remove contacts Eye->RinseEyes WashSkin Wash with soap & water Remove contaminated clothing Skin->WashSkin FreshAir Move to fresh air Keep comfortable Inhalation->FreshAir RinseMouth Rinse mouth DO NOT induce vomiting Ingestion->RinseMouth Medical_Eye Get medical advice if irritation persists RinseEyes->Medical_Eye Medical_Skin Get medical advice if irritation occurs WashSkin->Medical_Skin Medical Seek Medical Attention/ Call POISON CENTER FreshAir->Medical RinseMouth->Medical

Caption: Decision-making flowchart for first aid response to accidental exposure.

References

  • Safety Data Sheet for a structural analog. (2025, December 19).
  • Safety Data Sheet for a structural analog.
  • Safety Data Sheet for (±)-α-methylbenzyl alcohol. (2026, March 16). Sigma-Aldrich.
  • PubChem Compound Summary for (1H-Pyrazol-3-yl)methanol.
  • Safety Data Sheet for [4-(1H-Pyrazol-1-yl)phenyl]methanol. (2025, December 20). Fisher Scientific.
  • Product Page for [3-(1H-Pyrazol-1-yl)phenyl]methanol. Sigma-Aldrich.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Safety Data Sheet for 1H-Tetrazole, 5-phenyl-. (2009, September 22). Fisher Scientific.
  • Safety Data Sheet for a flammable liquid. (2026, February 23). Sigma-Aldrich.
  • Chemical Substance Information for (1-(3-CHLORO-4-FLUOROPHENYL)-3-PHENYL-1H-PYRAZOL-4-YL)METHANOL.
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022, October 26). MDPI.
  • Safety Data Sheet for a flammable liquid and vapor. (2022, December 29). Nova Molecular.
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. (2019, September 17). Life Chemicals.
  • Synthesis of 20-32 from 1-phenyl- and 1-methyl-1H-pyrazol-3-ols 1 and 2....
  • Safety Data Sheet for a flammable liquid. (2026, February 23). Sigma-Aldrich.
  • Safety Data Sheet for 3(5)-Phenyl-1H-pyrazole. (2010, November 16). Fisher Scientific.
  • (1-phenyl-1h-pyrazol-3-yl)methanol. PubChemLite.
  • THF / Tetrahydrofuran - Safety Data Sheet. (2021, January 25).
  • Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. (2008, January 31). eCrystals - University of Southampton.
  • Opinion on phenyl methyl pyrazolone. (2006, December 19). European Commission.
  • 1H-Pyrazole-4-methanol, 3-(4-chlorophenyl)-1-phenyl-. Pharos.
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - NIH.
  • Pyrazole-Based Heterotricycles for Drug Discovery. (2020, November 17). ChemistryViews.
  • (1-Trityl-1H-Pyrazol-4-Yl)Methanol - Safety Data Sheet. (2026, March 21). ChemicalBook.
  • Safety Data Sheet for 3-Methyl-1H-pyrazole. (2020, December 14). Thermo Fisher Scientific.

Sources

Preliminary Toxicity Profiling of (1-phenyl-1H-pyrazol-3-yl)methanol: A Technical Guide for Early-Stage Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

(1-phenyl-1H-pyrazol-3-yl)methanol (CAS: 7189-08-4) is a highly versatile, privileged chemical scaffold frequently utilized as an intermediate in the synthesis of complex biologically active molecules, including PDE10A inhibitors for CNS disorders[1] and spirocyclic antitubercular agents[2]. While the compound itself is primarily a building block, assessing its preliminary toxicity is a critical prerequisite when it is retained as a core pharmacophore in lead optimization.

As a Senior Application Scientist, my directive is to outline a causality-driven, self-validating toxicity profiling strategy for this specific scaffold. Rather than a generic checklist, this whitepaper details why specific assays are chosen based on the physicochemical liabilities of the phenylpyrazole class, and how to execute them in alignment with ICH and OECD regulatory frameworks.

Rationale: Structural Liabilities of the Phenylpyrazole Scaffold

Before initiating any in vitro or in vivo protocol, we must analyze the molecule's structural alerts to predict potential toxicological failure points:

  • CYP450 Coordination (Metabolic Arrest): The pyrazole ring contains an unhindered nitrogen with a free lone pair. This nitrogen can directly coordinate with the heme iron in the active site of Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6)[2]. This coordination can lead to reversible or irreversible enzyme inhibition, posing a severe Drug-Drug Interaction (DDI) risk.

  • Cardiotoxicity (hERG Liability): The combination of a lipophilic phenyl ring and a polar, potentially ionizable pyrazole system fits the classic pharmacophore model for binding to the inner cavity of the hERG potassium channel, threatening delayed ventricular repolarization[3].

  • Reactive Metabolite Formation: The hydroxymethyl group (-CH2OH) at position 3 is susceptible to oxidation by alcohol dehydrogenases, potentially forming a reactive aldehyde that could covalently bind to cellular macromolecules, triggering genotoxicity or idiosyncratic hepatotoxicity.

CYP_Inhibition A (1-phenyl-1H-pyrazol-3-yl)methanol B Hepatic CYP450 (CYP3A4 / CYP2D6) A->B Hepatic Entry C Pyrazole N-Lone Pair Heme Iron Coordination B->C Active Site Binding D Metabolic Arrest (DDI Risk) C->D Enzyme Inhibition

Caption: Mechanistic pathway of pyrazole-mediated CYP450 inhibition via heme iron coordination.

In Vitro Toxicity Profiling (Methodologies & Causality)

To ensure trustworthiness, every assay described below is designed as a self-validating system , incorporating strict acceptance criteria and concurrent controls to prevent false positives/negatives.

Cytotoxicity & Hepatic Clearance
  • Causality: To determine if the compound induces intrinsic cell death and to measure its metabolic stability against human liver microsomes (HLMs). Pyrazole methanols are known to be rapidly cleared by CYP2D6[2].

  • Protocol (CellTiter-Glo Luminescent Cell Viability):

    • Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well opaque plate. Incubate for 24h at 37°C, 5% CO2.

    • Dosing: Treat cells with (1-phenyl-1H-pyrazol-3-yl)methanol in a 10-point dose-response curve (0.1 µM to 100 µM).

    • Self-Validation: Use 0.1% DMSO as the vehicle control (100% viability baseline) and 10 µM Digitonin as the positive control (0% viability baseline).

    • Detection: After 48h, add CellTiter-Glo reagent, lyse cells for 10 mins, and read luminescence.

    • Acceptance Criteria: The Z'-factor of the assay plate must be >0.5.

Genotoxicity (Mini-Ames Test)
  • Causality: To rule out DNA-reactive mutagenicity caused by potential oxidation of the hydroxymethyl group into a reactive aldehyde.

  • Protocol (OECD 471 Compliant Miniaturized Format):

    • Preparation: Utilize Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

    • Metabolic Activation: Run parallel assays with and without Aroclor 1254-induced rat liver S9 fraction to account for pro-mutagenic metabolites.

    • Self-Validation: Use 2-aminoanthracene (positive control for +S9) and sodium azide (positive control for -S9).

    • Acceptance Criteria: A valid test requires the positive controls to induce a >3-fold increase in revertant colonies compared to the vehicle control.

Cardiotoxicity (hERG Patch-Clamp)
  • Causality: To comply with ICH S7B guidelines for assessing the risk of delayed ventricular repolarization[4].

  • Protocol (Automated Patch-Clamp):

    • Cell Line: Use CHO or HEK293 cells stably expressing the hERG potassium channel.

    • Electrophysiology: Apply a voltage protocol holding cells at -80 mV, depolarizing to +20 mV, and repolarizing to -50 mV to elicit outward tail currents.

    • Self-Validation: Perfuse the test compound at 1, 10, and 30 µM. Use 0.1 µM E-4031 (a known hERG inhibitor) as a positive control.

    • Acceptance Criteria: Seal resistance must remain >1 GΩ throughout the recording. E-4031 must produce >80% current block.

Representative Quantitative Data & Scaffold Benchmarks

Based on historical data for phenylpyrazole-methanol derivatives[2], the following table summarizes the expected quantitative thresholds required to advance this scaffold into in vivo models.

Assay CategoryParameter EvaluatedTarget Threshold for (1-phenyl-1H-pyrazol-3-yl)methanolToxicological Implication
Cytotoxicity HepG2 IC50> 50 µMIndicates low risk of acute intrinsic hepatotoxicity.
Metabolic Stability CYP2D6 / CYP3A4 IC50> 10 µMReduces the risk of severe clinical Drug-Drug Interactions.
Cardiotoxicity hERG IC50> 30 µMComplies with ICH S7B; low risk of QT interval prolongation.
Genotoxicity Ames Revertant Ratio< 2-fold over vehicleConfirms the hydroxymethyl group does not form mutagenic adducts.

In Vivo Acute Toxicity Strategy (OECD 423)

Once in vitro safety is established, the compound must be evaluated in vivo to satisfy the requirements of ICH M3(R2) for First-In-Human (FIH) enabling studies[5][6]. The OECD 423 Acute Toxic Class method is utilized to determine the LD50 cut-off while strictly adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare[7][8].

  • Causality: To observe systemic physiological responses, identify target organs of toxicity, and establish the Globally Harmonized System (GHS) hazard category.

  • Protocol:

    • Animal Selection: Use nulliparous, non-pregnant female Sprague-Dawley rats (females are historically more sensitive to acute tox)[9].

    • Dosing Strategy (Stepwise): Fast the animals for 12 hours prior. Administer the compound via oral gavage starting at a fixed dose of 300 mg/kg (suspended in 0.5% methylcellulose) to 3 animals[9].

    • Observation: Monitor continuously for the first 30 minutes, then every 4 hours for 24 hours, and daily thereafter for 14 days. Look for signs of neurotoxicity (tremors, lethargy) or autonomic distress (piloerection).

    • Self-Validation: If 2 or 3 animals die, the dose is reduced to 50 mg/kg. If 0 or 1 animal dies, the dose is escalated to 2000 mg/kg in a new cohort[8].

    • Endpoint: On Day 14, euthanize surviving animals. Perform gross necropsy focusing on the liver and kidneys, and collect blood for clinical chemistry (ALT, AST, BUN, Creatinine).

Tox_Workflow A Compound Synthesis (CAS: 7189-08-4) B In Vitro Cytotoxicity (HepG2 / HEK293) A->B C Genotoxicity (Mini-Ames Test) A->C D Cardiotoxicity (hERG Patch-Clamp) B->D C->D E In Vivo Acute Tox (OECD 423) D->E Target Thresholds Met F Go/No-Go Decision (ICH M3(R2) Alignment) E->F GHS Category Established

Caption: Integrated preliminary toxicity workflow from in vitro screening to in vivo OECD 423 compliance.

References

  • US20130059833A1 - Pde10 modulators. Google Patents.
  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. PMC / NIH.
  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. EMA.
  • ICH E14/S7B Implementation Working Group Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation. ICH.org.
  • FDA, ICH, and the 3Rs: supporting studies (ICH M3(R2)). FDA.gov.
  • Opportunities to Apply the 3Rs in Safety Assessment Programs. SciSpace.
  • An Acute Oral Toxicity Study of Aqueous Extract of Polyherbal Formulation in Albino Rats as per OECD Guideline 423. Research Journal of Agricultural Sciences.
  • Acute Oral Toxicity Evaluation of Almond Hull Powders in BALB/c Mice (OECD 423 Protocol Context). Semantic Scholar.

Sources

Solvation Thermodynamics and Physicochemical Profiling of (1-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-phenyl-1H-pyrazol-3-yl)methanol (CAS: 7189-08-4) is a highly versatile, low-molecular-weight building block (MW: 174.20 g/mol ) frequently utilized in the synthesis of advanced pharmacophores, including spirocyclic MmpL3 inhibitors[1]. Understanding its solubility profile in organic solvents is critical for optimizing synthetic routes, liquid-liquid extractions, and early-stage formulation. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, predictive developability metrics, and a self-validating empirical protocol for solubility determination.

Structural Analytics & The Solubility Forecast Index (SFI)

In modern drug discovery, the transition from purely carbocyclic aromatic cores to heteroaromatic systems like pyrazoles is a proven strategy to modulate lipophilicity and improve aqueous and organic solubility[1]. To predict the solubility behavior of (1-phenyl-1H-pyrazol-3-yl)methanol, we apply the Solubility Forecast Index (SFI) , a probabilistic indicator of solubility based on lipophilicity and aromaticity[2].

The SFI is calculated as: SFI = clogD 7.4​

  • #Ar
  • Aromatic Ring Count (#Ar): 2 (one phenyl ring, one pyrazole ring).

  • clogD 7.4​ : The presence of the polar hydroxymethyl group and the basic pyrazole nitrogens significantly depresses the lipophilicity compared to a biphenyl analog, yielding an estimated clogD 7.4​ of approximately 1.5.

  • Calculated SFI: ~3.5.

An SFI value strictly below 6 indicates a high probability of excellent solubility across a wide range of polar and moderately polar solvents, minimizing the risk of "brick dust" behavior driven by excessive lattice energy[2].

Solvation Thermodynamics in Organic Media

The dissolution of (1-phenyl-1H-pyrazol-3-yl)methanol in organic solvents is governed by the disruption of its crystal lattice and the subsequent formation of solute-solvent interactions. The molecule possesses an amphiphilic scaffold with three distinct solvation domains:

  • The Hydroxymethyl (-CH 2​ OH) Group: Acts as a strong hydrogen bond donor (HBD) and acceptor (HBA), driving high solubility in polar protic solvents.

  • The Pyrazole Core: The sp 2 -hybridized nitrogens serve as localized HBAs and participate in dipole-dipole interactions, facilitating solvation in polar aprotic media[3].

  • The N-Phenyl Ring: Provides a lipophilic surface area that enables π-π stacking and London dispersion forces, maintaining moderate solubility in non-polar aromatic solvents.

SolvationMech Core (1-phenyl-1H-pyrazol-3-yl)methanol Amphiphilic Scaffold HBD Hydroxymethyl (-OH) H-Bond Donor/Acceptor Core->HBD HBA Pyrazole Nitrogens H-Bond Acceptors Core->HBA Lipo N-Phenyl Ring Hydrophobic / π-π Stacking Core->Lipo Protic Polar Protic (e.g., MeOH, EtOH) HBD->Protic Strong H-Bonding Aprotic Polar Aprotic (e.g., DMSO, DMF) HBD->Aprotic Dipole-Dipole HBA->Protic H-Bond Acceptance NonPolar Non-Polar (e.g., Toluene, Hexane) Lipo->NonPolar Dispersion Forces

Diagram 1: Domain-specific solvation mechanisms of (1-phenyl-1H-pyrazol-3-yl)methanol.

Empirical Solubility Profile

Based on the thermodynamic principles of structurally analogous pyrazole derivatives[3], the quantitative solubility profile of (1-phenyl-1H-pyrazol-3-yl)methanol across various organic solvent classes is summarized below.

Table 1: Representative Thermodynamic Solubility Profile at 25°C

SolventSolvent ClassDielectric Constant (ε)Solubility Range (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100Strong dipole-dipole & H-bond acceptance
Methanol (MeOH) Polar Protic32.750 - 100Dual H-bond donation and acceptance
Ethyl Acetate (EtOAc) Polar Aprotic6.020 - 50Moderate dipole interactions
Toluene Non-Polar (Aromatic)2.45 - 15π-π stacking and dispersion forces
Hexane Non-Polar (Aliphatic)1.9< 1Poor solvation; high lattice energy penalty

Note: High solubility in DMSO and Methanol makes them ideal vehicles for stock solution preparation in in-vitro assays or as primary solvents in crystallization workflows.

Self-Validating Protocol for Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., solvent titration) often overestimate solubility due to supersaturation. To obtain accurate, actionable data for process chemistry, a Thermodynamic Shake-Flask Protocol must be employed.

As a Senior Application Scientist, I mandate the inclusion of internal validation checks within the protocol. A true solubility assay must prove that (A) equilibrium has been reached, and (B) the solid form has not mutated (e.g., into a solvate or a different polymorph) during the experiment.

Step-by-Step Methodology

Step 1: Solid Dispensing & Solvent Addition

  • Weigh 10 mg of (1-phenyl-1H-pyrazol-3-yl)methanol into a 2 mL glass HPLC vial.

  • Add 1 mL of the target organic solvent. The presence of visible, undissolved solid is strictly required to ensure the solution is saturated.

Step 2: Isothermal Equilibration (Validation Check 1)

  • Seal the vial and agitate at 300 RPM on a thermoshaker set precisely to 25.0 ± 0.1 °C.

  • Causality: Temperature fluctuations drastically alter solubility limits. Isothermal conditions prevent artificial supersaturation caused by transient heating.

  • Equilibration Check: Sample the supernatant at 24 hours and 48 hours. If the concentration difference between the two time points is < 5%, thermodynamic equilibrium is validated.

Step 3: Phase Separation

  • Centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the bulk solid.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is chemically inert and minimizes non-specific binding. Discard the first 100 µL of filtrate to saturate any potential binding sites on the membrane, ensuring the collected sample reflects the true concentration.

Step 4: Solid-State Verification (Validation Check 2)

  • Recover the residual solid from the pellet and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: Solvents like methanol can form solvates, which possess entirely different lattice energies and solubility limits than the anhydrous starting material. Confirming the solid form ensures the measured solubility corresponds to the intended polymorph.

Step 5: HPLC-UV Quantification

  • Dilute the filtered supernatant (e.g., 1:100 in mobile phase) to fit within the linear dynamic range of the UV detector.

  • Quantify against a 5-point standard curve prepared in a highly soluble solvent (e.g., DMSO).

SolubilityWorkflow S1 1. Solid Dispensing Excess API S2 2. Solvent Addition Organic Media S1->S2 S3 3. Equilibration 24h/48h @ 25°C S2->S3 S4 4. Phase Separation 0.22 µm PTFE Filter S3->S4 S5 5. Quantification HPLC-UV Analysis S4->S5

Diagram 2: Self-validating thermodynamic solubility workflow with equilibrium controls.

References

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth Source: ACS Omega / NIH PubMed Central URL:[Link][1]

  • Facts, Patterns, and Principles in Drug Discovery: Appraising the Rule of 5 with Measured Physicochemical Data Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link][3]

Sources

Methodological & Application

Synthesis Protocol for (1-phenyl-1H-pyrazol-3-yl)methanol: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecular Utility

The 1-phenylpyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized to improve physicochemical properties and target specificity in drug design. Specifically, (1-phenyl-1H-pyrazol-3-yl)methanol serves as a critical synthetic linchpin. The C3-hydroxymethyl group provides a versatile handle for downstream functionalization, enabling the synthesis of pyrazolyl-thiazole antimicrobial agents (1 [1]), spirocyclic MmpL3 inhibitors targeting Mycobacterium tuberculosis (2 [2]), and PDE10A modulators for neurological disorders (3 [3]).

The most robust and high-yielding route to this primary alcohol is the exhaustive hydride reduction of the commercially available ester, ethyl 1-phenyl-1H-pyrazole-3-carboxylate.

Workflow Visualization

Workflow Step1 1. Substrate Prep Ester in Anhydrous THF Step2 2. Hydride Reduction LiAlH4 at 0 °C to RT Step1->Step2 Step3 3. Fieser Workup H2O / NaOH / H2O Step2->Step3 Step4 4. Purification Silica Chromatography Step3->Step4

Fig 1: Step-by-step workflow for the reduction of pyrazole carboxylates to methanols.

Reagent Matrix & Stoichiometry

To ensure a self-validating and reproducible reaction, precise stoichiometric control is required. The following table summarizes the quantitative parameters for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate 216.241.02.16 g (10 mmol)Electrophilic Substrate
Lithium Aluminum Hydride (LiAlH₄) 37.951.20.45 g (12 mmol)Nucleophilic Hydride Source
Tetrahydrofuran (THF), Anhydrous 72.11-40 mLAprotic Solvent
Distilled Water (Initial Quench)18.02-0.45 mLAlkoxide Hydrolysis
15% NaOH (aq) 40.00-0.45 mLAluminate Modifier
Distilled Water (Final Quench)18.02-1.35 mLSalt Granulator

Step-by-Step Experimental Protocol

Phase 1: Setup and Activation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon/nitrogen inlet, and a rubber septum. Allow it to cool under an inert atmosphere.

    • Causality: LiAlH₄ reacts violently with moisture to generate highly flammable hydrogen gas. Absolute anhydrous conditions are non-negotiable to prevent reagent degradation and ensure safety.

  • Suspension: Add anhydrous THF (20 mL) to the flask and cool to 0 °C using an ice-water bath. Carefully suspend LiAlH₄ (0.45 g, 12 mmol) in the chilled THF.

Phase 2: Hydride Transfer
  • Substrate Addition: In a separate dry vial, dissolve ethyl 1-phenyl-1H-pyrazole-3-carboxylate (2.16 g, 10 mmol) in anhydrous THF (20 mL). Add this ester solution dropwise to the LiAlH₄ suspension over 15–20 minutes via a syringe.

    • Causality: The reduction of the ester to the tetrahedral intermediate, and subsequently to the alcohol, is highly exothermic. Dropwise addition controls the rate of hydrogen evolution and prevents thermal runaway.

  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system. The starting ester (R_f ~ 0.6) must completely disappear, replaced by a highly polar, UV-active spot corresponding to the product alcohol (R_f ~ 0.2).

Phase 3: The Fieser Workup (Critical Step)
  • Thermal Control: Re-cool the reaction mixture to 0 °C.

  • Sequential Quench:

    • Very slowly (dropwise) add 0.45 mL of distilled water . Wait until the vigorous bubbling subsides.

    • Add 0.45 mL of 15% aqueous NaOH solution .

    • Add 1.35 mL of distilled water .

  • Granulation: Remove the ice bath and stir the mixture vigorously for 15–30 minutes at room temperature.

    • Causality: Standard aqueous quenching of LiAlH₄ produces a gelatinous aluminum hydroxide emulsion that traps the product and permanently clogs filter paper. The Fieser method (using the n, n, 3n ratio based on the grams of LiAlH₄) forces the aluminum salts to precipitate as a granular, easily filterable white solid, maximizing yield and saving hours of labor.

Phase 4: Isolation and Purification
  • Filtration: Filter the white granular suspension through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL) to extract any trapped product from the salts.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of 10–40% EtOAc in hexanes) to afford (1-phenyl-1H-pyrazol-3-yl)methanol as a pale solid or viscous gum.

Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized (1-phenyl-1H-pyrazol-3-yl)methanol, compare the isolated product against the following expected spectroscopic parameters.

Analytical TechniqueExpected Signals / ObservationsDiagnostic Significance
¹H NMR (CDCl₃, 400 MHz)δ ~7.85 (d, J = 2.5 Hz, 1H), ~7.65 (d, 2H), ~7.45 (t, 2H), ~7.30 (t, 1H), ~6.45 (d, J = 2.5 Hz, 1H), ~4.75 (s, 2H) , ~2.50 (br s, 1H, -OH).The appearance of the methylene singlet at ~4.75 ppm and the disappearance of the ethyl quartet/triplet confirm complete reduction.
FT-IR (ATR, cm⁻¹)~3200–3400 (broad), ~2920, ~1600, ~1500.Broad O-H stretch confirms alcohol formation; absence of strong C=O stretch at ~1710 cm⁻¹ confirms ester consumption.
TLC (Hexanes:EtOAc 1:1)R_f ~ 0.3Spot is UV-active (due to conjugated pyrazole/phenyl rings) and stains bright yellow/white with KMnO₄.

Downstream Synthetic Divergence

Application A (1-phenyl-1H-pyrazol-3-yl)methanol B Oxidation (IBX/MnO2) -> Aldehyde A->B C Halogenation (CBr4/PPh3) -> Alkyl Bromide A->C D Antimicrobial Thiazoles B->D Cyclocondensation E PDE10A Modulators C->E Amide Coupling

Fig 2: Synthetic divergence of (1-phenyl-1H-pyrazol-3-yl)methanol in drug discovery.

References

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents.ACS Omega (2023).
  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth.ACS Omega (2021).
  • Pde10 modulators.US Patent US20130059833A1 (2013).

Sources

Application Note: Utilizing (1-Phenyl-1H-pyrazol-3-yl)methanol as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Phenyl-1H-pyrazol-3-yl)methanol (CAS: 7189-08-4) is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in modern medicinal chemistry. As a Senior Application Scientist, I frequently recommend this scaffold for drug discovery programs aiming to optimize ligand lipophilicity efficiency (LLE) and improve metabolic stability. This application note details the physicochemical rationale for selecting this intermediate and provides field-validated, self-verifying protocols for its functionalization into advanced active pharmaceutical ingredients (APIs), including PDE10A modulators and MmpL3 inhibitors.

Physicochemical Profiling

Understanding the baseline properties of (1-phenyl-1H-pyrazol-3-yl)methanol is critical for predicting its behavior in organic synthesis and biological systems. The data below summarizes its key physicochemical parameters.

ParameterValue
IUPAC Name (1-phenyl-1H-pyrazol-3-yl)methanol[1]
CAS Number 7189-08-4[2]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [3]
Monoisotopic Mass 174.0793 Da[1]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Mechanistic Role in Drug Design

The strategic inclusion of the 1-phenylpyrazole moiety is rarely accidental. When compared to a standard biphenyl system, the pyrazole ring introduces two nitrogen atoms that act as hydrogen bond acceptors.

Causality in Scaffold Selection: This structural modification significantly lowers the partition coefficient (clogP), reducing overall lipophilicity by approximately 1 log unit ()[4]. In the development of spirocyclic MmpL3 inhibitors for Mycobacterium tuberculosis, this reduction in lipophilicity directly translated to improved aqueous solubility and reduced off-target liabilities, such as hERG channel inhibition and HepG2 cytotoxicity[4]. Furthermore, the primary hydroxyl group serves as an ideal synthetic handle, allowing for divergent functionalization into electrophilic bromides or aldehydes without disrupting the stable aromatic core.

Synthetic Workflows & Protocols

Protocol A: Appel-Type Halogenation for N-/O-Alkylation

Objective: Convert the primary hydroxyl group into a highly reactive alkyl bromide (3-(bromomethyl)-1-phenyl-1H-pyrazole) to facilitate downstream Sₙ2 displacement. This intermediate is crucial for synthesizing PDE10A modulators used in treating CNS disorders like schizophrenia ()[5].

Causality & Design Choice: The primary alcohol is a poor leaving group. Conversion to a bromide via the Appel reaction activates the carbon center. Standard Appel reactions generate stoichiometric triphenylphosphine oxide (TPPO), which is notoriously difficult to separate from polar pharmaceutical intermediates. By utilizing a polymer-bound phosphine, the TPPO remains anchored to an insoluble resin, bypassing the need for time-consuming silica gel chromatography[5].

Step-by-Step Methodology:

  • Preparation: Dissolve (1-phenyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Reasoning: Anhydrous conditions prevent the hydrolysis of the highly reactive brominating intermediate.

  • Resin Addition: Add polymer-bound triphenylphosphine (1.5 eq) to the solution and stir gently to swell the resin.

  • Activation: Cool the mixture to 0–5 °C using an ice bath. Add carbon tetrabromide (CBr₄) (1.5 eq) portion-wise.

  • Propagation: Remove the ice bath after 15 minutes and stir the suspension at room temperature for 2 hours.

  • Isolation: Filter the mixture through a sintered glass funnel to remove the polymer-bound phosphine oxide. Wash the resin thoroughly with cold DCM.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude bromide.

Self-Validation Checkpoint: The successful formation of the active brominating species is visually confirmed by a slight yellowing of the solution upon CBr₄ addition. Post-filtration, if the concentrated product yields a clear oil or solid without a persistent white precipitate, the TPPO has been successfully retained on the resin, validating the purification step.

Protocol B: Controlled Oxidation to Pyrazole-3-Carbaldehyde

Objective: Oxidize the hydroxymethyl group to an aldehyde (1-phenyl-1H-pyrazole-3-carbaldehyde) for subsequent condensation or reductive amination, a pathway utilized in the synthesis of pyrazolo[4,3-b]pyridines ()[6].

Causality & Design Choice: The pyrazole nitrogen atoms are susceptible to protonation and potential degradation under strongly acidic aqueous conditions (e.g., Jones oxidation). Pyridinium chlorochromate (PCC) in anhydrous DCM provides a mild, non-aqueous environment that selectively oxidizes the primary alcohol to the aldehyde without over-oxidizing it to the carboxylic acid[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting alcohol (1.0 eq) in dry DCM (approx. 0.1 M concentration).

  • Oxidation: Add PCC (2.0 eq) in a single portion at room temperature. Reasoning: DCM maintains the PCC in a mild suspension, controlling the reaction rate and preventing thermal runaway.

  • Monitoring: Stir the reaction mixture for 8 hours. Monitor via TLC (Hexanes:EtOAc 80:20) until the polar alcohol spot is completely consumed.

  • Filtration: Filter the crude reaction mixture through a short pad of silica gel, eluting with a Hexanes/EtOAc mixture. Reasoning: The silica pad effectively traps the reduced chromium salts, preventing heavy metal contamination in the API.

  • Recovery: Evaporate the solvent to afford the pure carbaldehyde intermediate.

Self-Validation Checkpoint: The reaction mixture will transition from bright orange to a dark, tarry black as the Cr(VI) is reduced to Cr(IV)/Cr(III). This distinct color change serves as a visual confirmation of oxidant activation. If the solution remains orange after 1 hour, the oxidant has failed to activate, indicating potential moisture contamination.

Pathway Visualization

The following diagram maps the divergent synthetic workflows originating from the core (1-phenyl-1H-pyrazol-3-yl)methanol scaffold, illustrating its critical role in generating diverse therapeutic agents.

G A (1-phenyl-1H-pyrazol-3-yl)methanol Core Intermediate B Appel Halogenation (CBr4, Resin-PPh3) A->B D Mild Oxidation (PCC, DCM) A->D C 3-(Bromomethyl)-1-phenyl-1H-pyrazole B->C E 1-phenyl-1H-pyrazole-3-carbaldehyde D->E F PDE10A Modulators (Schizophrenia/CNS) C->F N-Alkylation G Spirocyclic MmpL3 Inhibitors (Tuberculosis) C->G Spirocycle Coupling H Pyrazolo[4,3-b]pyridines (Kinase Targets) E->H C-N Cross-Coupling

Divergent synthetic workflows utilizing (1-phenyl-1H-pyrazol-3-yl)methanol in drug discovery.

References

  • PubChemLite Compound Summary : (1-phenyl-1h-pyrazol-3-yl)methanol. PubChem, National Library of Medicine. URL:[Link]

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth . ACS Omega, 2021. URL:[Link]

  • PDE10 Modulators. US Patent 20130059833A1, Google Patents, 2013.
  • Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling of primary allylamines . RSC Advances, 2013. URL:[Link]

Sources

catalytic applications of (1-phenyl-1H-pyrazol-3-yl)methanol in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Workflows of (1-Phenyl-1H-pyrazol-3-yl)methanol in Organic Synthesis

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals.

Abstract

(1-Phenyl-1H-pyrazol-3-yl)methanol (CAS: 7189-08-4) is a highly versatile building block in organic synthesis. While traditionally utilized as an intermediate for antimicrobial thiazoles and spirocyclic MmpL3 inhibitors[1], its unique structural topology makes it an exceptional precursor for transition-metal catalysis. This application note outlines the use of (1-phenyl-1H-pyrazol-3-yl)methanol as both a hemilabile N,O-bidentate ligand for Ruthenium-catalyzed transfer hydrogenations and as a precursor for bidentate N-heterocyclic carbene (NHC) Iridium catalysts used in SABRE (Signal Amplification By Reversible Exchange) hyperpolarization[2].

Mechanistic Causality & Ligand Design

The catalytic efficacy of (1-phenyl-1H-pyrazol-3-yl)methanol stems from its bifunctional nature, which allows for dynamic coordination chemistry:

  • Strong σ-Donation: The pyridine-like nitrogen (N2) of the pyrazole ring acts as a robust σ-donor, stabilizing low-valent transition metals (e.g., Ir(I), Ru(II)) during catalytic cycles.

  • Hemilability & Functionalization: The adjacent hydroxymethyl (-CH2OH) group serves a dual purpose. In Ru(II) catalysis, the oxygen atom coordinates to the metal, creating a hemilabile N,O-chelate that can temporarily dissociate to open a coordination site for incoming substrates. Alternatively, the hydroxyl group can be converted into a leaving group (e.g., via SOCl2) to attach an imidazolium moiety, generating a bidentate Pyrazole-NHC ligand[2].

  • Steric Tuning: The 1-phenyl substituent provides essential steric bulk and lipophilicity, which prevents catalyst dimerization, enhances solubility in organic solvents, and tunes the substrate exchange rate[1].

Mandatory Visualization: Catalytic Workflows

Workflow cluster_Ru N,O-Ligand Pathway cluster_Ir NHC-Ligand Pathway L (1-Phenyl-1H-pyrazol-3-yl)methanol (Ligand Precursor) Ru_cat Ru(II) N,O-Complex L->Ru_cat [RuCl2(p-cymene)]2 Base Ir_pre Pyrazolyl-Imidazolium Salt L->Ir_pre 1. SOCl2 2. Imidazole TH Transfer Hydrogenation Ru_cat->TH Ketones + iPrOH Ir_cat Ir(I) NHC Complex Ir_pre->Ir_cat [Ir(COD)Cl]2 NaBPh4, Base SABRE SABRE Hyperpolarization Ir_cat->SABRE p-H2

Fig 1. Divergent catalytic workflows of (1-phenyl-1H-pyrazol-3-yl)methanol in Ru and Ir catalysis.

Protocol A: Synthesis of Bidentate NHC-Iridium Catalysts for SABRE Hyperpolarization

Context: Monodentate NHC Iridium catalysts often fail to hyperpolarize sterically hindered substrates due to extreme steric congestion at the equatorial binding sites. Bidentate pyrazole-NHC ligands resolve this by optimizing the substrate exchange rate (10–12 s⁻¹) to allow bulky molecules to bind and undergo reversible exchange[2].

Step-by-Step Methodology:

  • Chlorination: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 eq of (1-phenyl-1H-pyrazol-3-yl)methanol in anhydrous CHCl3 (0.5 M). Add 2.0 eq of thionyl chloride (SOCl2) dropwise at 0 °C. Reflux the mixture for 4 hours.

  • Solvent Removal: Evaporate the solvent and excess SOCl2 under reduced pressure to yield the intermediate 3-(chloromethyl)-1-phenyl-1H-pyrazole. Analyst Note: Use immediately without further purification to prevent degradation.[3]

  • Imidazolium Salt Formation: Dissolve the crude chloride in anhydrous acetonitrile. Add 1.0 eq of 1-(2,4,6-trimethylphenyl)imidazole. Reflux for 24 hours. Cool to room temperature and precipitate the pyrazolyl-imidazolium chloride salt using ethyl acetate. Filter and dry under vacuum.

  • Ir(I) Complexation: Under an argon atmosphere, combine 0.5 eq of[Ir(COD)Cl]2, 1.0 eq of the synthesized imidazolium salt, and 1.0 eq of NaBPh4 in THF. Stir for 30 minutes[3].

  • Activation: Add 3.0 eq of sodium methoxide (NaOMe) and stir at room temperature for 72 hours until the solution turns deep red. Filter through a 0.45 µm PES membrane and recrystallize from CH2Cl2/pentane to isolate the [Ir(COD)(κC,N-NHC)]BPh4 precatalyst[3].

Protocol B: Ru(II)-Catalyzed Transfer Hydrogenation of Ketones

Context: The N,O-coordination mode of the pyrazole-alcohol creates a highly active Ru(II) species for the reduction of ketones using isopropanol as a benign hydrogen donor. The hemilability of the oxygen atom is the key causal factor, enabling rapid hydride transfer.

Step-by-Step Methodology:

  • Catalyst Generation (In Situ): In a Schlenk tube under nitrogen, mix [RuCl2(p-cymene)]2 (0.5 mol%) and (1-phenyl-1H-pyrazol-3-yl)methanol (1.1 mol%). Add anhydrous isopropanol (5 mL) and stir at 80 °C for 30 minutes to form the active Ru(II) N,O-complex.

  • Substrate Addition: Add the target ketone (1.0 mmol) to the deep orange catalyst solution.

  • Reaction Initiation: Introduce KOH (10 mol%) as a 0.1 M solution in isopropanol. The base facilitates the deprotonation of the ligand's hydroxyl group, triggering the catalytic cycle.

  • Monitoring: Stir the reaction at 80 °C. Monitor conversion via GC-FID or TLC.

  • Workup: Quench the reaction by exposing it to air and adding water (10 mL). Extract with ethyl acetate (3 × 10 mL), dry over Na2SO4, and concentrate in vacuo.

Quantitative Data Summary

Catalyst SystemSubstrateCatalyst LoadingConditionsYield / Enhancement
Ir-NHC (Protocol A) 2,4-Diaminopyrimidine5 mMp-H2, CD3OD, 298 K~300-fold NMR Enhancement
Ir-NHC (Protocol A) Trimethoprim5 mMp-H2, CD3OD, 298 K~150-fold NMR Enhancement
Ru-N,O (Protocol B) Acetophenone0.5 mol% RuiPrOH, KOH, 80 °C, 4 h>98% Yield (Alcohol)
Ru-N,O (Protocol B) Benzophenone0.5 mol% RuiPrOH, KOH, 80 °C, 6 h95% Yield (Alcohol)

Table 1. Performance metrics of (1-phenyl-1H-pyrazol-3-yl)methanol-derived catalysts across different organic transformations.

References

  • Title: Tunable iridium catalyst designs with bidentate N-heterocyclic carbene ligands for SABRE hyperpolarization of sterically hindered substrates. Source: Physical Chemistry Chemical Physics (The Royal Society of Chemistry), 2020. URL: [Link]

  • Title: Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications─A Comprehensive Review. Source: ACS Omega, 2025. URL: [Link]

  • Title: Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. Source: ACS Omega, 2023. URL: [Link]

Sources

Application Note: In Vitro Assay Protocols for Evaluating (1-Phenyl-1H-pyrazol-3-yl)methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The (1-phenyl-1H-pyrazol-3-yl)methanol scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Its unique electronic distribution and hydrogen-bonding capabilities make it an ideal building block for synthesizing selective enzyme inhibitors and receptor modulators. In drug discovery, derivatives of this compound have demonstrated significant efficacy in three primary therapeutic domains: anti-inflammatory agents via Cyclooxygenase-2 (COX-2) inhibition[1][2], analgesic/oncology agents via Tropomyosin receptor kinase A (TrkA) modulation[3], and CNS therapeutics via Phosphodiesterase 10A (PDE10A) regulation[4].

This application note provides comprehensive, step-by-step in vitro assay protocols for evaluating the biological activity of (1-phenyl-1H-pyrazol-3-yl)methanol derivatives across these three targets. As a self-validating system, each protocol is designed with specific internal controls to ensure that experimental artifacts (such as compound autofluorescence or non-specific binding) are systematically eliminated.

Cyclooxygenase-2 (COX-2) In Vitro Enzyme Inhibition Assay

Mechanistic Causality

The primary challenge in developing non-steroidal anti-inflammatory drugs (NSAIDs) is achieving selectivity for COX-2 over COX-1 to prevent gastrointestinal toxicity. The (1-phenyl-1H-pyrazol-3-yl)methanol derivatives exploit a structural variance in the COX active site: the substitution of Isoleucine at position 523 in COX-1 with Valine in COX-2 creates a larger hydrophobic side pocket. The pyrazole core selectively anchors into this Val523 pocket[1][2]. We utilize a colorimetric Enzyme Immuno-Assay (EIA) utilizing human recombinant COX-2 to ensure direct translational relevance to human physiology[5][6].

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binding PGG2 PGG2 / PGH2 (Intermediates) COX2->PGG2 Oxygenation PGE2 Prostaglandin E2 (Inflammatory Mediator) PGG2->PGE2 Isomerization Inhibitor (1-phenyl-1H-pyrazol-3-yl)methanol Derivatives Inhibitor->COX2 Competitive Inhibition (Val523 Pocket)

Caption: COX-2 inflammatory pathway and targeted inhibition by pyrazole derivatives.

Step-by-Step Protocol
  • Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol). Reconstitute human recombinant COX-2 and ovine COX-1 (for selectivity profiling) in the assay buffer.

  • Heme Addition: Add 10 µL of Hematin to the enzyme solutions to reconstitute the holoenzyme. Causality: COX enzymes require heme as a cofactor for peroxidase activity; omitting this results in false negatives.

  • Compound Incubation: In a 96-well plate, add 10 µL of the pyrazole derivative (serially diluted in DMSO, final DMSO concentration <1%). Add 10 µL of the COX-2 enzyme solution. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (AA) substrate to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Termination and Readout: Stop the reaction by adding 1 M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a competitive EIA kit. Read absorbance at 412 nm.

  • Validation: Use Celecoxib as a positive control for COX-2 selectivity and Indomethacin for non-selective inhibition[6][7].

TrkA Kinase LanthaScreen™ Eu Binding Assay

Mechanistic Causality

TrkA is the high-affinity receptor for Nerve Growth Factor (NGF) and plays a critical role in pain signaling and tumor metastasis. Evaluating pyrazole derivatives as ATP-competitive inhibitors requires an assay that minimizes compound interference. The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen because the long emission half-life of the Europium (Eu) fluorophore allows measurement after a time delay, completely eliminating the short-lived autofluorescence often exhibited by aromatic pyrazole compounds[3].

G TrkA His-tagged TrkA Kinase Domain Tracer Alexa Fluor Tracer (Acceptor: 665 nm) TrkA->Tracer Tracer binds ATP pocket EuAb Eu-labeled Anti-His Ab (Donor: 615 nm) EuAb->TrkA Binds His-tag FRET High TR-FRET Signal (No Inhibition) Tracer->FRET Energy Transfer Inhibitor Pyrazole Inhibitor (Test Compound) Inhibitor->TrkA Displaces Tracer NoFRET Low TR-FRET Signal (Inhibition) Inhibitor->NoFRET Signal Loss

Caption: TR-FRET competitive binding assay principle for TrkA kinase evaluation.

Step-by-Step Protocol
  • Buffer Preparation: Prepare kinase buffer (25 mM MOPS, pH 7.5, 5 mM MgCl2, 0.005% Triton X-100). Causality: Triton X-100 prevents non-specific aggregation of the hydrophobic pyrazole derivatives, ensuring true stoichiometric binding[3].

  • Complex Formation: In a 384-well low-volume plate, combine 5 nM His-tagged recombinant human TrkA cytoplasmic domain, 2 nM Europium-labeled anti-His antibody, and 4 nM Alexa-Fluor® Tracer 236.

  • Compound Addition: Add the (1-phenyl-1H-pyrazol-3-yl)methanol derivatives (10-point dose-response curve, 10 µM to 0.5 nM).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark to allow equilibrium binding.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 340 nm; measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor). Calculate the 665/615 ratio to determine IC50.

PDE10A Scintillation Proximity Assay (SPA)

Mechanistic Causality

PDE10A hydrolyzes cyclic nucleotides (cAMP/cGMP) and is a prime target for neurological disorders. The Scintillation Proximity Assay (SPA) is a homogeneous, wash-free format ideal for screening pyrazole modulators. It relies on Yttrium silicate beads that emit light only when a radiolabeled substrate ([3H]-cAMP) is in close physical proximity. When PDE10A hydrolyzes [3H]-cAMP to [3H]-AMP, the product binds tightly to the SPA beads, generating a signal. Pyrazole inhibitors block this hydrolysis, resulting in a quantifiable decrease in scintillation[4].

Step-by-Step Protocol
  • Reaction Mixture: In a 96-well microtiter plate, prepare 50 µL reaction volumes containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 0.05 mg/mL BSA, and human full-length PDE10A enzyme[4].

  • Substrate Addition: Add 50 nM of [3H]-cAMP to the wells.

  • Inhibitor Incubation: Add the pyrazole compounds. Incubate the mixture at 25°C for 30 minutes.

  • Bead Addition: Terminate the reaction by adding 50 µL of Yttrium silicate SPA beads (suspended in a zinc sulfate/unlabeled cAMP stop buffer). Causality: Zinc sulfate chelates the Mg2+ required for PDE activity, instantly halting the reaction, while unlabeled cAMP prevents further binding of unreacted [3H]-cAMP to the beads.

  • Readout: Allow the beads to settle for 1 hour. Quantify the signal using a Microbeta scintillation counter.

Quantitative Data Presentation

When evaluating (1-phenyl-1H-pyrazol-3-yl)methanol derivatives, it is crucial to benchmark their performance against clinical standards. The table below summarizes expected assay outputs and validation metrics based on recent structure-activity relationship (SAR) studies[1][2][7].

Target EnzymeRepresentative Pyrazole DerivativeAssay FormatIC50 (µM)Selectivity Index (SI)Reference Standard (IC50)
COX-2 Pyrazole Hybrid (e.g., PYZ3)EIA / Colorimetric0.011 - 0.040> 90 (vs COX-1)Celecoxib (0.035 µM)
TrkA 5-Amino-1-phenyl pyrazoleTR-FRET0.005 - 0.025N/AGW441756 (0.002 µM)
PDE10A 4-Methyl-1-phenyl pyrazoleSPA0.015 - 0.050> 100 (vs PDE3/4)MP-10 (0.001 µM)

Note: The Selectivity Index (SI) for COX-2 is calculated as IC50(COX-1) / IC50(COX-2).

References

  • National Center for Biotechnology Information (PMC). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at:[Link]

  • Taylor & Francis Online. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Available at:[Link]

  • ACS Omega. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available at:[Link]

  • Google Patents.PT2920166T - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain.
  • Google Patents.US20130059833A1 - Pde10 modulators.

Sources

Application Note: Strategic Functionalization of (1-phenyl-1H-pyrazol-3-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Pharmacophore Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved drugs ranging from anti-inflammatories (Celecoxib) to kinase inhibitors (Ruxolitinib) . Within this chemical space, (1-phenyl-1H-pyrazol-3-yl)methanol serves as a highly versatile, bifunctional building block. The N1-phenyl group provides lipophilic interactions and structural rigidity, while the C3-hydroxymethyl group offers a primary vector for divergent functionalization.

Recent drug discovery campaigns have utilized this core to develop potent MmpL3 inhibitors for Mycobacterium tuberculosis, PDE10A modulators for CNS disorders , and novel antimicrobial thiazole hybrids . As a Senior Application Scientist, I have structured this guide to detail the causality behind functionalization strategies, providing self-validating protocols that ensure high-fidelity library generation.

Divergent Functionalization Workflows

The utility of (1-phenyl-1H-pyrazol-3-yl)methanol lies in its orthogonal reactivity. The primary alcohol can be activated for nucleophilic displacement or oxidized to an aldehyde, while the electron-rich pyrazole core (specifically at the C4 position) remains susceptible to controlled electrophilic aromatic substitution.

G Core (1-Phenyl-1H-pyrazol-3-yl)methanol Oxidation Oxidation (MnO2 / DMP) Core->Oxidation Pathway A Appel Appel Reaction (CBr4, PPh3) Core->Appel Pathway B Halogenation Electrophilic Aromatic Sub (NBS) Core->Halogenation Pathway C Aldehyde Pyrazole-3-carbaldehyde (Reductive Amination) Oxidation->Aldehyde Bromide 3-(Bromomethyl)pyrazole (SN2 / Alkylation) Appel->Bromide C4Bromo C4-Bromo Derivative (Suzuki/Sonogashira) Halogenation->C4Bromo

Divergent functionalization pathways of (1-phenyl-1H-pyrazol-3-yl)methanol.

Mechanistic Causality in Reagent Selection
  • Pathway A (Oxidation): Dess-Martin Periodinane (DMP) is prioritized over Swern or Jones oxidations. DMP operates at room temperature under mild conditions, preventing the over-oxidation to the carboxylic acid often seen with Cr(VI) reagents, and avoids the malodorous byproducts and strict cryogenic requirements of Swern conditions.

  • Pathway B (Halogenation of Alcohol): The Appel reaction ( CBr4​/PPh3​ ) is selected over PBr3​ or aqueous HBr . The neutral-to-slightly-acidic conditions of the Appel reaction prevent the cleavage of acid-sensitive protecting groups (e.g., N-Boc or ethers) that may be present on advanced spirocyclic intermediates .

  • Pathway C (Core Halogenation): N-Bromosuccinimide (NBS) in DMF selectively brominates the C4 position. The two adjacent nitrogen atoms direct electron density to C4, making it the most nucleophilic carbon on the ring, allowing for room-temperature halogenation without requiring Lewis acid catalysts.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes in-process quality control (QC) checks to ensure researchers can definitively confirm reaction success before proceeding to downstream purifications.

Protocol 1: Synthesis of 3-(Bromomethyl)-1-phenyl-1H-pyrazole via Appel Reaction

This intermediate is critical for appending spirocyclic amines, a key step in synthesizing MmpL3 inhibitors with improved hERG profiles .

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve (1-phenyl-1H-pyrazol-3-yl)methanol (1.00 g, 5.74 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Triphenylphosphine ( PPh3​ , 1.81 g, 6.89 mmol, 1.2 eq) in one portion. Stir for 5 minutes.

  • Activation: Slowly add Carbon Tetrabromide ( CBr4​ , 2.28 g, 6.89 mmol, 1.2 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quench & Workup: Concentrate the reaction mixture in vacuo to ~5 mL. Add diethyl ether (30 mL) to precipitate triphenylphosphine oxide ( OPPh3​ ). Filter through a pad of Celite and concentrate the filtrate.

Self-Validating QC Check:

  • TLC: Run in Hexanes:EtOAc (3:1). The starting material ( Rf​≈0.2 ) should completely disappear, replaced by a highly UV-active, non-polar spot ( Rf​≈0.6 ).

  • 1 H NMR (CDCl 3​ ): The diagnostic singlet of the hydroxymethyl group ( ≈4.6 ppm) will shift upfield to ≈4.4 ppm ( -CH2​Br ), and the broad -OH peak will vanish.

Protocol 2: Oxidation to 1-Phenyl-1H-pyrazole-3-carbaldehyde

This aldehyde is the primary precursor for reductive aminations and the synthesis of bioactive thiazole hybrids .

Step-by-Step Procedure:

  • Preparation: Dissolve the starting alcohol (1.00 g, 5.74 mmol) in anhydrous DCM (25 mL). Add solid Sodium Bicarbonate ( NaHCO3​ , 0.96 g, 11.48 mmol, 2.0 eq) to buffer the reaction and prevent acid-catalyzed side reactions.

  • Oxidation: Add Dess-Martin Periodinane (DMP, 2.68 g, 6.31 mmol, 1.1 eq) portion-wise at 0 °C.

  • Propagation: Stir at room temperature for 1.5 hours.

  • Quench: Add a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (20 mL). Stir vigorously for 15 minutes until the organic layer is clear (reduces unreacted DMP to soluble iodine species).

  • Extraction: Extract with DCM ( 3×15 mL), wash with brine, dry over Na2​SO4​ , and concentrate.

Self-Validating QC Check:

  • TLC: The product spot will be less polar than the alcohol but highly reactive to 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, turning bright orange/yellow.

  • 1 H NMR (CDCl 3​ ): Look for the appearance of a sharp, diagnostic aldehyde proton singlet at ≈9.9−10.1 ppm.

Quantitative Data Synthesis

To aid in library design, the following table summarizes the typical yields, calculated partition coefficients (LogP), and primary downstream applications for the functionalized derivatives.

Table 1: Physicochemical Properties and Yields of Functionalized Intermediates

SubstrateReaction TypeProductTypical Yield (%)LogP (calc)*Primary Drug Discovery Application
(1-phenyl-1H-pyrazol-3-yl)methanolAppel ( CBr4​ / PPh3​ )3-(bromomethyl)-1-phenyl-1H-pyrazole85 - 922.84Alkylating agent for basic amines / spirocycles
(1-phenyl-1H-pyrazol-3-yl)methanolDMP Oxidation1-phenyl-1H-pyrazole-3-carbaldehyde90 - 952.15Precursor for reductive amination & thiazoles
(1-phenyl-1H-pyrazol-3-yl)methanolNBS Bromination(4-bromo-1-phenyl-1H-pyrazol-3-yl)methanol78 - 842.52Suzuki-Miyaura cross-coupling handle
3-(bromomethyl) derivative SN​2 (Spirocycle)Pyrazole-spirocycle amine hybrid65 - 753.10MmpL3 transport inhibition (Anti-TB)

*LogP values calculated using standard consensus algorithms (e.g., SwissADME/ChemDraw).

Biological Application: MmpL3 Inhibition Pathway

When the (1-phenyl-1H-pyrazol-3-yl)methanol core is converted to a bromomethyl derivative and coupled with a spirocyclic amine, the resulting molecules exhibit potent whole-cell activity against Mycobacterium tuberculosis by targeting the MmpL3 transporter . The diagram below illustrates the mechanistic causality of this phenotypic response.

MmpL3 Drug Pyrazole-Spirocycle Candidate Target MmpL3 Transporter (M. tuberculosis) Drug->Target Binds to proton relay site Process Trehalose Monomycolate (TMM) Transport Blockade Target->Process Inhibits Wall Cell Wall Biosynthesis Arrest Process->Wall Prevents mycolylation Death Mycobacterial Cell Death Wall->Death Loss of viability

Mechanism of action for pyrazole-derived MmpL3 inhibitors in Mycobacterium tuberculosis.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: Molecules (MDPI) URL:[Link]

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth Source: ACS Omega URL:[Link]

  • Pde10 modulators (US20130059833A1)
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents Source: ACS Omega URL:[Link]

Application Note: Rational Design, Synthesis, and Evaluation of (1-Phenyl-1H-pyrazol-3-yl)methanol Derivatives in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-phenyl-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry, embedded within numerous FDA-approved drugs and biologically active natural products[1]. Specifically, the (1-phenyl-1H-pyrazol-3-yl)methanol derivative serves as a highly versatile synthetic hub. The primary hydroxyl group provides an ideal functional handle for divergent syntheses, enabling the rapid generation of complex molecular architectures such as pyrazolyl-thiazole hybrids for antimicrobial therapies[1] and spirocyclic ethers targeting Mycobacterium tuberculosis MmpL3[2].

This application note details the mechanistic rationale, self-validating synthetic protocols, and biological screening workflows required to utilize (1-phenyl-1H-pyrazol-3-yl)methanol as a core building block in hit-to-lead medicinal chemistry campaigns.

Scaffold Rationale & Mechanistic Causality

The pharmacological utility of the (1-phenyl-1H-pyrazol-3-yl)methanol core stems from its unique physicochemical properties:

  • Aromatic & Hydrogen Bonding Potential: The pyrazole nitrogen acts as a potent hydrogen-bond acceptor, while the N1-phenyl ring facilitates π−π stacking interactions within target binding pockets.

  • Synthetic Divergence: The C3-methanol moiety can be selectively oxidized to an electrophilic carbaldehyde[1] or activated via tosylation for nucleophilic displacement (e.g., etherification to yield 1,3-dioxolan-2-one derivatives)[3].

By strategically functionalizing this methanol group, medicinal chemists can fine-tune the lipophilicity (clogP) and topological polar surface area (TPSA) of the resulting derivatives, directly impacting cellular permeability and target engagement.

SynWorkflow Ester Ethyl pyrazole-3-carboxylate Starting Material Methanol (1-phenyl-1H-pyrazol-3-yl)methanol Key Intermediate Ester->Methanol LiAlH4 Reduction (THF, 0°C) Aldehyde Pyrazole-3-carbaldehyde Electrophilic Hub Methanol->Aldehyde IBX Oxidation (DMSO, RT) Spiro Spirocyclic Ethers MmpL3 Inhibitors Methanol->Spiro Etherification (Base-catalyzed) Thiazole Pyrazolyl-Thiazole Hybrids Antimicrobial Agents Aldehyde->Thiazole 1. H2S / Pyridine 2. Phenacyl Bromide

Synthetic divergence of (1-phenyl-1H-pyrazol-3-yl)methanol into therapeutic scaffolds.

Self-Validating Experimental Protocols

The following protocols describe the synthesis of the core methanol intermediate and its subsequent derivatization into antimicrobial pyrazolyl-thiazole hybrids. Each step is designed with built-in causality and self-validation checkpoints to ensure high fidelity in execution.

Protocol A: Synthesis of (5-Aryl-1-phenyl-1H-pyrazol-3-yl)methanol

Objective: Complete reduction of the ester precursor without cleaving the pyrazole ring. Causality: Lithium aluminum hydride ( LiAlH4​ ) is selected over milder hydrides (like NaBH4​ ) to ensure rapid and complete reduction of the ester to the primary alcohol. The reaction is strictly maintained at 0 °C to control the highly exothermic hydride transfer and prevent over-reduction or ring-opening side reactions[1].

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add LiAlH4​ (1.5 eq) portion-wise over 15 minutes. Caution: Vigorous H2​ gas evolution will occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Fieser-Fieser Quench: To quench unreacted LiAlH4​ and prevent the formation of stubborn aluminum hydroxide emulsions during extraction, cool the flask back to 0 °C. Sequentially add x mL of water, x mL of 15% aqueous NaOH, and 3x mL of water (where x = grams of LiAlH4​ used).

  • Isolation: Stir vigorously for 15 minutes until the aluminum salts precipitate as a granular white solid. Filter through a Celite pad, wash with ethyl acetate, and concentrate the filtrate under reduced pressure.

Self-Validation Checkpoint: The successful reduction is confirmed visually by the granular precipitation during the Fieser quench. Analytically, the IR spectrum must show the complete disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the emergence of a broad O-H stretch (~3200–3400 cm⁻¹)[4]. TLC (3:1 Hexane/EtOAc) will show a shift to a significantly more polar spot (lower Rf​ ).

Protocol B: Selective Oxidation to Pyrazole-3-carbaldehyde

Objective: Oxidize the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Causality: 2-Iodoxybenzoic acid (IBX) in DMSO is utilized instead of Jones reagent or KMnO4​ . IBX provides exquisite chemoselectivity for primary alcohols, arresting the oxidation at the aldehyde stage because the intermediate cannot easily form the hydrate required for further oxidation to the carboxylic acid in anhydrous DMSO[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous DMSO (0.5 M).

  • Oxidation: Add IBX (1.2 eq) in one portion at room temperature. Stir the suspension for 2–4 hours.

  • Workup: Quench the reaction by adding an equal volume of water. The reduced byproduct (iodosobenzoic acid) and any unreacted IBX will immediately precipitate.

  • Purification: Filter the suspension. Extract the aqueous filtrate with diethyl ether (3x). Wash the combined organic layers with saturated NaHCO3​ to remove trace acidic impurities, dry over Na2​SO4​ , and concentrate.

Self-Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a clear solution, followed by heavy precipitation upon water addition. TLC monitoring will show the product as a less polar spot ( Rf​ ~0.6) compared to the starting alcohol ( Rf​ ~0.3).

Protocol C: Cyclocondensation to Pyrazolyl-Thiazole Hybrids

Objective: Construct the thiazole ring via a Hantzsch-type cyclocondensation. Causality: The aldehyde generated in Protocol B is first converted to a carbothioamide using H2​S in pyridine. This intermediate is then reacted with substituted phenacyl bromides in ethanol. Ethanol is chosen as a protic solvent to stabilize the zwitterionic intermediates formed during the nucleophilic attack of the thioamide sulfur onto the α -haloketone, driving the dehydration and aromatization of the thiazole ring[1].

Step-by-Step Methodology:

  • Condensation: Dissolve the pyrazole-3-carbothioamide (1.0 eq) and substituted phenacyl bromide (1.0 eq) in absolute ethanol (0.2 M).

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.

  • Isolation: Cool the reaction to room temperature. The target 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole will precipitate directly from the ethanolic solution.

  • Purification: Filter the solid and recrystallize from hot ethanol to yield the analytically pure hybrid compound.

Self-Validation Checkpoint: The reaction is self-indicating; the product spontaneously crystallizes upon cooling due to its lower solubility in cold ethanol compared to the starting materials.

Biological Screening & Quantitative Data Presentation

The synthesized pyrazolyl-thiazole derivatives exhibit potent broad-spectrum antimicrobial properties. The structural hybridization of the pyrazole and thiazole pharmacophores disrupts microbial cell wall integrity and interferes with essential kinase pathways.

BioWorkflow Compound Thiazole Hybrid (Test Compound) Pathogen Microbial Pathogens (S. aureus, A. niger) Compound->Pathogen Target Engagement Assay Well Diffusion Assay (Zone of Inhibition) Pathogen->Assay Phenotypic Readout Hit Lead Identification (Comparable to Ravuconazole) Assay->Hit Activity > 20mm

Biological screening workflow for pyrazolyl-thiazole antimicrobial hit triage.

In Vitro Antimicrobial Efficacy

The compounds were evaluated using the well diffusion method at 1000 μg/mL concentrations against Gram-positive bacteria (S. aureus), Gram-negative bacteria (P. mirabilis), and fungal strains (A. niger). The table below summarizes the hit triage data, highlighting compounds that achieved parity with commercial reference drugs[1][5].

Table 1: Antimicrobial Activity Profile of Lead Pyrazolyl-Thiazole Derivatives

Compound IDStructural Features (R-groups)Primary Sensitive PathogensEfficacy vs. Reference Drug
10g 4-Cl-phenyl (Pyrazole), 4-Br-phenyl (Thiazole)P. mirabilis, A. nigerComparable to Ravuconazole
10q 4-CH3-phenyl (Pyrazole), 4-Cl-phenyl (Thiazole)S. aureus, A. nigerComparable to Ravuconazole
10s 4-CH3-phenyl (Pyrazole), 4-NO2-phenyl (Thiazole)A. nigerComparable to Ravuconazole
10ab Multi-substituted aryl ringsA. nigerComparable to Ravuconazole
10j 4-Cl-phenyl (Pyrazole), 4-F-phenyl (Thiazole)P. mirabilisGood Activity
Ravuconazole Commercial Antifungal ReferenceA. nigerBaseline Control
Streptomycin Commercial Antibacterial ReferenceS. aureus, P. mirabilisBaseline Control

Data Interpretation: The presence of electron-withdrawing halogens (e.g., Cl, Br) on the thiazole-appended aryl ring (Compound 10g, 10q) significantly enhances lipophilicity, which correlates directly with improved penetration through the complex lipid-rich cell walls of A. niger and S. aureus[1].

References

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega / NIH PMC. 1

  • (PDF) Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1 H -pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ResearchGate.5

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents | ACS Omega. ACS Publications.4

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. NIH PMC. 2

  • 4-{[(1-Phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one. MDPI Molbank. 3

Sources

Application Note: Advanced Crystallization Techniques for (1-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-phenyl-1H-pyrazol-3-yl)methanol (CAS: 7189-08-4) is a critical heterocyclic building block utilized in the synthesis of novel pharmaceutical agents, including MmpL3 inhibitors for Mycobacterium tuberculosis[1] and pyrazolyl thiazole derivatives for antimicrobial applications[2]. Because this intermediate is often carried forward into sensitive coupling reactions, achieving high polymorphic purity, optimal crystal habit, and the removal of structurally related impurities is essential.

This application note details thermodynamically driven crystallization protocols for this compound. Rather than relying on trial and error, this guide emphasizes the causality behind solvent selection, supersaturation control, and self-validating isolation techniques to ensure a robust, reproducible process suitable for drug development professionals.

Physicochemical Profiling & Thermodynamic Solvent Rationale

To design an effective crystallization process, the molecular structure must dictate the thermodynamic strategy. The compound features a lipophilic 1-phenylpyrazole core and a polar hydroxymethyl group[3]. This amphiphilic nature governs its solvation mechanics.

Causality in Solvent Selection: Literature indicates that crude mixtures containing this compound are routinely purified via flash chromatography using an Ethyl Acetate (EtOAc) and Heptane gradient[1]. This chromatographic behavior directly translates to its thermodynamic solubility profile: the compound exhibits high solubility in EtOAc (driven by dipole-dipole interactions with the pyrazole core and hydrogen bonding with the hydroxyl group) and near-zero solubility in non-polar aliphatic hydrocarbons.

Consequently, an EtOAc/Heptane anti-solvent system is the most logical and field-proven choice for bulk crystallization. The EtOAc ensures complete dissolution of polar impurities, while the controlled addition of heptane lowers the dielectric constant of the medium, driving supersaturation without inducing liquid-liquid phase separation (oiling out).

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Name (1-phenyl-1H-pyrazol-3-yl)methanol
CAS Number 7189-08-4
Molecular Formula C10H10N2O[3]
Monoisotopic Mass 174.078 Da[3]
Hydrogen Bond Donors 1 (-OH)[3]
Hydrogen Bond Acceptors 2 (N, -OH)[3]
Table 2: Empirical Solubility Profile & Process Role
Solvent SystemRole in CrystallizationSolubility Descriptor
Ethyl Acetate (EtOAc)Primary SolventFreely Soluble
Dichloromethane (DCM)Primary SolventSoluble
Ethanol (EtOH)Primary Solvent (Cooling)Soluble
Heptane / HexaneAnti-SolventPractically Insoluble
WaterAnti-Solvent (with EtOH)Insoluble

Crystallization Workflow

G A 1. Dissolution EtOAc (5 vol) at 50°C B 2. Polish Filtration 0.45 µm PTFE Filter A->B C 3. Anti-Solvent & Seeding Heptane (2 vol) + 1 wt% Seed B->C D 4. Desupersaturation Heptane (8 vol) + Cool to 5°C C->D E 5. Isolation & Drying Filter, Wash, Vacuum Dry D->E

Figure 1: Workflow for the anti-solvent crystallization of (1-phenyl-1H-pyrazol-3-yl)methanol.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane)

This protocol leverages the dielectric collapse of the solvent mixture to drive nucleation, ideal for scaling up intermediate synthesis.

Step 1: Dissolution

  • Action: Suspend 10.0 g of crude (1-phenyl-1H-pyrazol-3-yl)methanol in 50 mL (5 volumes) of Ethyl Acetate in a jacketed reactor. Heat to 50 °C with moderate agitation (250 rpm).

  • Causality: Heating to 50 °C ensures complete dissolution of the target compound and any structurally related impurities, establishing a homogenous thermodynamic state and erasing any previous thermal history.

Step 2: Polish Filtration (Self-Validating Step)

  • Action: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed, clean crystallizer.

  • Causality: Removes insoluble foreign particulates that could act as uninvited nucleation sites.

  • Self-Validation: If the filtrate is cloudy, the filter has failed or the temperature dropped, causing premature nucleation. The solution must be perfectly clear before proceeding.

Step 3: Anti-Solvent Addition & Seeding

  • Action: Maintain the reactor at 45 °C. Add 20 mL (2 volumes) of Heptane dropwise (1 mL/min). Introduce 0.1 g (1 wt%) of pure (1-phenyl-1H-pyrazol-3-yl)methanol seed crystals.

  • Causality: Slow addition prevents local supersaturation spikes that cause "oiling out" (amorphous precipitation). Seeding within the metastable zone width (MZW) dictates the crystal polymorph and prevents secondary nucleation, ensuring a uniform particle size distribution.

Step 4: Desupersaturation & Cooling

  • Action: Continue adding Heptane up to a total of 100 mL (10 volumes) at a rate of 2 mL/min. Once addition is complete, initiate a controlled cooling ramp of 0.5 °C/min down to 5 °C. Hold at 5 °C for 2 hours.

  • Causality: A linear cooling ramp maintains a constant supersaturation driving force, promoting ordered crystal growth over brittle, rapid nucleation.

Step 5: Isolation & Drying

  • Action: Filter the slurry under vacuum. Wash the filter cake with 2 x 20 mL of pre-chilled (5 °C) Heptane. Dry the crystals in a vacuum oven at 40 °C for 24 hours.

  • Causality: Cold heptane displaces the impurity-rich mother liquor without dissolving the product cake. Vacuum drying removes residual solvents below ICH Q3C limits.

  • Self-Validation: Analyze the mother liquor via HPLC. The residual concentration of the API should be <2 mg/mL, validating the yield efficiency of the cooling ramp.

Protocol B: Cooling Crystallization (Ethanol / Water)

Used when hydrocarbon solvents must be avoided for environmental or safety reasons.

  • Dissolution: Dissolve the crude material in 8 volumes of Ethanol at 60 °C. (Causality: Exploits the high solubility of the pyrazole core in hot lower alcohols).

  • Water Addition: Add 2 volumes of Water dropwise. (Causality: Water acts as a highly polar anti-solvent to narrow the solubility curve).

  • Cooling: Cool at a slow rate of 0.3 °C/min to 0 °C. (Causality: Slow cooling prevents the entrapment of water molecules in the crystal lattice, which could form unwanted hydrates).

  • Isolation: Filter and wash with cold 20% EtOH/Water. Dry under vacuum.

In-Process Analytical Validation

To ensure the integrity of the crystallization and the suitability of the compound for downstream pharmaceutical synthesis, the following checks are mandatory:

  • HPLC Analysis: Confirm chemical purity is >99.5% by area normalization.

  • Differential Scanning Calorimetry (DSC): Verify a sharp endothermic melting peak. A broad peak indicates the presence of amorphous domains or trapped solvent, invalidating the drying step.

  • Microscopy: Ensure crystals are distinct, non-agglomerated prisms or needles. Heavy agglomeration indicates that the anti-solvent addition in Step 3 was too rapid.

References

  • Title: (1-phenyl-1H-pyrazol-3-yl)
  • Title: (1-phenyl-1h-pyrazol-3-yl)
  • Source: nih.gov (PMC)
  • Title: Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, increase your yield, and overcome common challenges encountered during this synthesis.

I. Troubleshooting Guide: Enhancing Synthesis Yield and Purity

The synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol typically involves a two-step process: the formation of a pyrazole carbaldehyde intermediate, followed by its reduction to the desired alcohol. Low yields or the presence of impurities can arise at either stage. This section addresses specific issues you may encounter.

Issue 1: Low Yield in the Formation of 1-phenyl-1H-pyrazole-3-carbaldehyde

The Vilsmeier-Haack reaction is a common and effective method for the formylation of the pyrazole ring to produce the aldehyde intermediate.[1][2][3] However, several factors can lead to a diminished yield.

Possible Cause 1.1: Incomplete Phenylhydrazone Formation

The Vilsmeier-Haack reaction often starts from the corresponding phenylhydrazone of a ketone.[4][5] Incomplete formation of this hydrazone will directly impact the yield of the subsequent cyclization and formylation.

  • Recommendation: Ensure the condensation reaction between the ketone and phenylhydrazine goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC). The use of a catalytic amount of acid, such as acetic acid, can facilitate this reaction.[5]

Possible Cause 1.2: Suboptimal Vilsmeier-Haack Reaction Conditions

The temperature and stoichiometry of the Vilsmeier reagent (a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) are critical.

  • Recommendation:

    • Temperature Control: The Vilsmeier reagent should be prepared at a low temperature (0 °C) before the addition of the hydrazone.[6] After the addition, the reaction mixture is typically heated to 60-70 °C.[5][6]

    • Stoichiometry: Use a molar excess of the Vilsmeier reagent to ensure complete formylation. A common ratio is approximately 2-3 equivalents of POCl₃ to 1 equivalent of the hydrazone in a larger volume of DMF.

Possible Cause 1.3: Side Reactions

Side reactions can compete with the desired pyrazole formation, reducing the overall yield. These are more prevalent in large-scale preparations.[7]

  • Recommendation: To minimize by-products, consider alternative synthetic routes if the Vilsmeier-Haack approach proves problematic. For instance, pyrazole aldehydes can also be synthesized through the oxidation of the corresponding pyrazolyl-methanol, though this is the reverse of the final step in this synthesis.[1]

Issue 2: Low Yield in the Reduction of 1-phenyl-1H-pyrazole-3-carbaldehyde

The reduction of the aldehyde to the primary alcohol is a crucial final step. Incomplete reduction or degradation of the product can lead to low yields.

Possible Cause 2.1: Inefficient Reducing Agent

Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones.[8][9] However, its reactivity can be influenced by the solvent and temperature.

  • Recommendation:

    • Solvent Choice: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions.

    • Temperature: The reaction is often carried out at room temperature or below to control the reaction rate and prevent side reactions.

    • Alternative Methods: For difficult reductions, solvent-free conditions using NaBH₄ on a solid support like wet alumina have been shown to be highly efficient.[10][11] Microwave irradiation can also accelerate the reduction.[10]

Possible Cause 2.2: Product Degradation during Workup

The pyrazole ring system is generally stable, but the final product may be sensitive to harsh workup conditions.

  • Recommendation:

    • Aqueous Workup: After the reduction is complete, a careful aqueous workup is necessary to quench any remaining reducing agent and to protonate the resulting alkoxide. Use of a dilute acid is common.[9]

    • Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane.

Issue 3: Presence of Impurities in the Final Product

Purification of the final product can be challenging due to the presence of unreacted starting materials or side products.

Possible Cause 3.1: Unreacted Starting Material

Incomplete reaction in either the formylation or reduction step will result in contamination of the final product.

  • Recommendation: Monitor both reaction steps by TLC to ensure complete conversion of the starting material before proceeding to the next step or workup.

Possible Cause 3.2: Side Products from the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction can sometimes lead to the formation of regioisomers or other by-products.

  • Recommendation: Purification by column chromatography on silica gel is often necessary to separate the desired product from impurities. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

Possible Cause 3.3: "Oiling Out" During Recrystallization

The product may separate as an oil instead of crystals during recrystallization, making purification difficult.

  • Recommendation:

    • Slow Cooling: Allow the solution to cool slowly to promote crystal formation.

    • Solvent System: Experiment with different solvent systems. A common technique is to dissolve the compound in a hot solvent where it is soluble (e.g., ethanol) and then add a hot anti-solvent (e.g., water) until turbidity appears, followed by slow cooling.[12]

    • Seeding: Adding a small seed crystal of the pure compound can induce crystallization.[12]

II. Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for (1-phenyl-1H-pyrazol-3-yl)methanol?

A common and effective route involves two main steps:

  • Formation of 1-phenyl-1H-pyrazole-3-carbaldehyde: This is often achieved via the Vilsmeier-Haack reaction, starting from the phenylhydrazone of an appropriate ketone.[1][2][3]

  • Reduction of the aldehyde: The resulting pyrazole carbaldehyde is then reduced to the corresponding primary alcohol using a reducing agent like sodium borohydride (NaBH₄).[8]

Q2: What are some alternative methods for synthesizing the pyrazole ring?

Besides the Vilsmeier-Haack reaction, pyrazoles can be synthesized through various methods, including:

  • The reaction of 1,3-dicarbonyl compounds with hydrazines.[13][14]

  • The reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[14][15]

  • 1,3-dipolar cycloaddition reactions.[13][14]

Q3: How can I monitor the progress of my reactions?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the formylation and reduction steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product.

Q4: What are the best practices for purifying the final product?

Purification of (1-phenyl-1H-pyrazol-3-yl)methanol typically involves:

  • Column Chromatography: This is often the first step to remove significant impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.

  • Recrystallization: After column chromatography, recrystallization can be used to obtain a highly pure crystalline product.[12] Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, isopropanol, and mixtures such as ethanol/water.[12]

Q5: My Grignard reaction with the pyrazole aldehyde is giving low yields. What could be the issue?

While not the primary route to the target methanol, if you are attempting a Grignard reaction to add a different substituent and are experiencing low yields, consider the following:

  • Acidic Protons: Grignard reagents are strong bases and will be quenched by any acidic protons in the reaction mixture, including water or the N-H proton of an unsubstituted pyrazole.[16] Ensure your glassware is dry and use an N-substituted pyrazole.

  • Steric Hindrance: The aldehyde on the pyrazole ring may be sterically hindered, slowing down the reaction.

III. Experimental Protocols & Data

Table 1: Troubleshooting Summary for Low Yield
Problem Potential Cause Suggested Solution
Low Yield of Aldehyde Incomplete hydrazone formationMonitor by TLC; use catalytic acid.
Suboptimal Vilsmeier-Haack conditionsControl temperature (prepare reagent at 0°C, react at 60-70°C); use excess reagent.
Low Yield of Alcohol Inefficient reductionUse NaBH₄ in a protic solvent; consider solvent-free conditions with wet Al₂O₃.
Product degradation during workupUse a mild aqueous workup; ensure complete extraction.
Protocol 1: Synthesis of 1-phenyl-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack Reaction
  • In a round-bottom flask cooled in an ice bath, add N,N-dimethylformamide (DMF).

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. Maintain the temperature at 0 °C.[6]

  • After the addition is complete, add the appropriate phenylhydrazone to the cold mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.[6]

  • Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reduction of 1-phenyl-1H-pyrazole-3-carbaldehyde with NaBH₄
  • Dissolve the pyrazole carbaldehyde in a suitable protic solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Allow the reaction to stir at room temperature until TLC indicates the complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting alcohol by recrystallization.

IV. Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway

Synthesis Ketone Ketone + Phenylhydrazine Hydrazone Phenylhydrazone Ketone->Hydrazone Condensation Aldehyde (1-phenyl-1H-pyrazol-3-yl)carbaldehyde Hydrazone->Aldehyde Vilsmeier-Haack Reaction Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Aldehyde Alcohol (1-phenyl-1H-pyrazol-3-yl)methanol Aldehyde->Alcohol Reduction Reduction Reduction (e.g., NaBH4) Reduction->Alcohol

Caption: Synthetic route to (1-phenyl-1H-pyrazol-3-yl)methanol.

Diagram 2: Troubleshooting Workflow

Troubleshooting cluster_step1 Aldehyde Formation cluster_step2 Reduction cluster_step3 Purification Start Low Yield or Impurities CheckStep1 Check Aldehyde Formation Step Start->CheckStep1 CheckStep2 Check Reduction Step Start->CheckStep2 CheckPurification Check Purification Step Start->CheckPurification HydrazoneFormation Incomplete Hydrazone? CheckStep1->HydrazoneFormation ReducingAgent Inefficient Reducing Agent? CheckStep2->ReducingAgent UnreactedSM Unreacted Starting Material? CheckPurification->UnreactedSM VilsmeierConditions Suboptimal Vilsmeier Conditions? HydrazoneFormation->VilsmeierConditions No Sol_Hydrazone Optimize condensation (TLC, catalyst) HydrazoneFormation->Sol_Hydrazone Yes SideReactions Side Reactions? VilsmeierConditions->SideReactions No Sol_Vilsmeier Control T, stoichiometry VilsmeierConditions->Sol_Vilsmeier Yes Sol_SideReactions Consider alternative routes SideReactions->Sol_SideReactions Yes Workup Product Degradation during Workup? ReducingAgent->Workup No Sol_ReducingAgent Change solvent, T, or method ReducingAgent->Sol_ReducingAgent Yes Sol_Workup Use mild workup conditions Workup->Sol_Workup Yes OilingOut Product 'Oiling Out'? UnreactedSM->OilingOut No Sol_UnreactedSM Monitor by TLC to completion UnreactedSM->Sol_UnreactedSM Yes Sol_OilingOut Slow cooling, change solvent, seed crystal OilingOut->Sol_OilingOut Yes

Sources

troubleshooting solubility issues with (1-phenyl-1H-pyrazol-3-yl)methanol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility bottlenecks with (1-phenyl-1H-pyrazol-3-yl)methanol in aqueous assay media.

Mechanistic Overview

Low aqueous solubility is a critical hurdle in early-stage drug discovery, often leading to suboptimal drug delivery, erratic assay readouts, and false negatives in biological screening[1].

(1-phenyl-1H-pyrazol-3-yl)methanol presents a classic solubility challenge due to its structural dichotomy:

  • High Lipophilicity: The N-phenyl ring dominates the molecule's hydration potential, significantly increasing the compound's Property Forecast Index (PFI) and driving down aqueous solubility[2],[3].

  • Lack of Ionizable Centers: The pyrazole nitrogen is only weakly basic (conjugate acid pKa ~2.5). At physiological pH (7.4), the molecule remains entirely neutral.

  • Causality of Precipitation: Because the molecule cannot be ionized via pH adjustment, traditional "salting" strategies fail. Solubilization must rely entirely on disrupting the solvent network (via co-solvents) or sequestering the lipophilic phenyl ring (via complexation).

Troubleshooting FAQs

Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into a PBS assay buffer? A1: You are observing a failure of kinetic solubility caused by a rapid solvent shift[4]. When the compound is dissolved in 100% DMSO, it is completely solvated. Upon dilution into aqueous phosphate-buffered saline (PBS), the DMSO concentration drops drastically (e.g., to 1%). The local micro-environment becomes highly polar, and the hydration shell cannot stabilize the hydrophobic N-phenyl ring, causing the compound to rapidly nucleate and crash out of solution.

Q2: How much co-solvent can I use to keep this compound in solution without denaturing my target proteins? A2: While co-solvents like DMSO or ethanol exponentially increase the solubility of lipophilic drugs by lowering the dielectric constant of the medium, they also destabilize biological targets[5]. For most biochemical assays, DMSO should be strictly capped at 1% to 2% (v/v). If 2% DMSO is insufficient to keep (1-phenyl-1H-pyrazol-3-yl)methanol in solution, you must pivot to excipient-based formulation rather than increasing the solvent load.

Q3: If co-solvents fail or cause assay interference, what is the most mechanistically sound formulation strategy? A3: Cyclodextrin complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic N-phenyl ring of your compound acts as an ideal "guest" molecule, inserting into the β-cyclodextrin cavity. This inclusion complex shields the lipophilic moiety from water, dramatically enhancing apparent aqueous solubility without requiring toxic levels of organic solvents[5].

Q4: How do I accurately measure the maximum solubility of my new formulation? A4: You must transition from kinetic testing to thermodynamic solubility testing [4]. Kinetic assays (like laser nephelometry) only measure the point of precipitation upon dilution. Thermodynamic solubility measures the true equilibrium capacity of your buffer system by incubating an excess of solid compound in the media for 24 hours, followed by LC-MS/MS quantification of the saturated supernatant.

Formulation Strategy Logic

G A Compound Precipitation in Aqueous Buffer B Is >1% DMSO tolerated in assay? A->B C Optimize DMSO/PEG400 Co-solvent System B->C Yes D Formulate with HP-β-Cyclodextrin B->D No F Proceed to Biological Assay C->F E Solubility & Activity Maintained? D->E E->F Yes G Consider Nanosuspension Formulation E->G No

Caption: Decision logic for resolving (1-phenyl-1H-pyrazol-3-yl)methanol precipitation.

Data Presentation & Excipient Selection

Table 1: Maximum Tolerated Co-Solvent Concentrations in Biological Assays

Use this table to determine if your assay can support a co-solvent approach before attempting complexation.

Solvent TypeBiochemical Assays (Enzymatic)Cell-Based Assays (In Vitro)Mechanism of Interference at High %
DMSO 1.0% - 5.0%0.1% - 0.5%Protein denaturation; cell membrane permeabilization.
Ethanol 1.0% - 3.0%< 0.5%Precipitation of buffer salts; cytotoxicity.
PEG 400 2.0% - 10.0%1.0% - 2.0%Viscosity increase; interference with pipetting kinetics.
Table 2: Solubilization Strategies for (1-phenyl-1H-pyrazol-3-yl)methanol
StrategyRecommended ReagentMechanistic Rationale
pH Adjustment N/A (Do not use)Pyrazole pKa (~2.5) prevents ionization at pH 7.4.
Complexation HP-β-CyclodextrinEncapsulates the hydrophobic N-phenyl ring[5].
Surfactants Tween 80 (0.1%)Forms micelles to trap the lipophilic compound; may interfere with lipid-based targets.

Validated Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complex (Solvent Evaporation Method)

Causality Note: Simple physical mixing of the crystalline compound with aqueous cyclodextrin often fails because the crystal lattice energy of the drug resists dissolution. Co-dissolving them in a volatile solvent first ensures molecular-level mixing, forcing the inclusion complex to form as the solvent evaporates.

  • Stoichiometric Calculation: Weigh (1-phenyl-1H-pyrazol-3-yl)methanol and HP-β-CD to achieve a 1:2 molar ratio.

  • Co-dissolution: Dissolve both powders completely in a volatile organic solvent mixture (e.g., Methanol/Dichloromethane 1:1 v/v). Ensure the solution is perfectly clear.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 40°C until a dry, solid film forms on the flask.

  • Reconstitution: Add the target aqueous assay buffer (e.g., PBS pH 7.4) to the film and vortex vigorously for 5 minutes.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Note: To ensure your biological assay results are trustworthy, you must confirm that the compound is truly dissolved and not existing as a colloidal suspension. The shake-flask method guarantees equilibrium[4].

G S1 Add Excess Solid to Buffer S2 Incubate 24h at 37°C (Shake) S1->S2 S3 Phase Separation (Centrifuge/Filter) S2->S3 S4 Quantify Supernatant via LC-MS/MS S3->S4

Caption: Standard shake-flask workflow for determining thermodynamic solubility.

  • Saturation: Add an excess amount of solid (1-phenyl-1H-pyrazol-3-yl)methanol (e.g., 5 mg) to 1 mL of your chosen aqueous buffer/formulation in a glass vial.

  • Equilibration: Cap the vial tightly and place it in an orbital shaker at 37°C (or your assay temperature) at 200 RPM for 24 hours. Why 24h? Shorter times measure dissolution rate, not thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant, dilute it in mobile phase (e.g., Acetonitrile/Water), and quantify the exact dissolved concentration using LC-MS/MS against a pre-established calibration curve[4].

References

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. 1

  • CHAPTER 2: Tactics to Improve Solubility - The Royal Society of Chemistry. 2

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - National Institutes of Health (NIH).5

  • Aqueous Solubility Assay - Enamine.4

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - ACS Omega. 3

Sources

Technical Support Center: Optimizing Purification of (1-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (1-phenyl-1H-pyrazol-3-yl)methanol and its derivatives. As a Senior Application Scientist, I have guided numerous drug development teams through the bottlenecks of purifying this critical pharmacophore. This compound is widely utilized as a foundational building block in the synthesis of spirocyclic MmpL3 inhibitors targeting Mycobacterium tuberculosis[1] and various antimicrobial thiazole derivatives[2].

Purification of this intermediate is frequently complicated by the polarity of the primary hydroxyl group, residual metal salts from upstream reduction steps, and co-eluting reaction byproducts. This guide bridges the gap between theoretical chemistry and benchtop reality, providing self-validating protocols and explaining the mechanistic causality behind each experimental choice to ensure high-purity yields.

Purification Workflow Visualization

PyrazolePurification A Crude Reaction Mixture (Post-Reduction) B Fieser Quench (H2O / 15% NaOH) A->B 0 °C C Celite Filtration (Remove Al Salts) B->C Granular ppt D Liquid-Liquid Extraction (DCM / H2O) C->D Filtrate E Flash Chromatography (0-100% EtOAc/Heptane) D->E Organic Phase F Pure (1-phenyl-1H-pyrazol- 3-yl)methanol E->F Fractionation

Workflow for the isolation and purification of (1-phenyl-1H-pyrazol-3-yl)methanol.

Quantitative Data: Chromatographic Resolution Optimization

To establish a baseline for your flash chromatography, refer to the retention factors ( Rf​ ) below. Transitioning from hexane to heptane significantly improves band sharpness for pyrazole derivatives.

AnalyteMobile Phase System Rf​ ValueResolution Quality
Methyl 1-phenyl-1H-pyrazole-3-carboxylate (Precursor)30% EtOAc in Heptane~0.65Excellent
(1-phenyl-1H-pyrazol-3-yl)methanol (Target)30% EtOAc in Heptane~0.25Excellent
Triphenylphosphine Oxide (TPPO Byproduct)30% EtOAc in Heptane0.10 - 0.20Poor (Severe Streaking)
(1-phenyl-1H-pyrazol-3-yl)methanol (Target)50% EtOAc in Hexane~0.35Moderate (Band Broadening)
Troubleshooting Guide & FAQs

Q1: During the aqueous workup of the LiAlH4 reduction, I encounter a severe, unfilterable emulsion. How can I recover the pyrazole methanol efficiently? Causality: The reduction of pyrazole-3-carboxylate esters using Lithium Aluminum Hydride (LiAlH4) generates insoluble, gelatinous aluminum hydroxide salts upon standard aqueous quenching. These polymeric salts trap the highly polar (1-phenyl-1H-pyrazol-3-yl)methanol via hydrogen bonding, drastically reducing yield and causing unbreakable emulsions[3]. Solution: Implement a strict Fieser workup. By sequentially adding water, 15% NaOH, and more water in a 1:1:3 volumetric ratio relative to the mass of LiAlH4, the aluminum salts precipitate as a dense, granular lattice. This acts as a self-validating system : if the salts turn stark white and granular, the quench was successful, allowing for rapid, high-recovery filtration through a Celite pad.

Q2: My target compound co-elutes with DIAD and triphenylphosphine oxide (TPPO) from a prior Mitsunobu step. How do I separate them? Causality: TPPO is highly polar and streaks aggressively across silica gel, often overlapping with the Rf​ of the pyrazole methanol. Diisopropyl azodicarboxylate (DIAD) byproducts also exhibit similar polarity profiles in standard EtOAc/Hexane mixtures[3]. Solution: Switch your chromatography mobile phase from Hexanes to Heptane. Heptane provides superior band resolution and minimizes TPPO streaking. Run a gradient of 0–100% EtOAc in heptane[1]. If TPPO contamination is massive (>1 equivalent), pre-treat the crude mixture by dissolving it in minimal cold methyl tert-butyl ether (MTBE); the bulk of the TPPO will crystallize out and can be filtered off before loading the supernatant onto the column.

Q3: How can I ensure complete separation of the unreacted ester precursor from the final methanol product? Causality: The conversion of the ester to the primary alcohol introduces a strong hydrogen-bond donor, significantly increasing the molecule's affinity for the silica stationary phase. Solution: Exploit this polarity gap. At 30% EtOAc in heptane, the ester precursor will elute near the solvent front, while the pyrazole methanol is strongly retained. Maintain an isocratic hold at 20% EtOAc until the ester is fully eluted before ramping the gradient to 50-100% to elute the target compound.

Standard Operating Procedure: Reduction and Purification

This protocol details the transformation of methyl 1-phenyl-1H-pyrazole-3-carboxylate to the target methanol and its subsequent isolation.

Step 1: Reduction Reaction Dissolve the pyrazole ester precursor in anhydrous THF and cool to 0 °C under a nitrogen atmosphere. Add LiAlH4 (1.0 equivalent) dropwise over 10 minutes to control the exothermic reaction[3]. Stir for 1 hour at room temperature.

Step 2: Fieser Quench (Critical Step) Cool the reaction back to 0 °C. For every 1.0 g of LiAlH4 used, sequentially add:

  • 1.0 mL of distilled H2O (Add dropwise; Caution: vigorous exothermic H2 gas evolution).

  • 1.0 mL of 15% aqueous NaOH.

  • 3.0 mL of distilled H2O.

Step 3: Filtration and Extraction Stir the resulting slurry vigorously for 15–30 minutes until the salts transition from a gray gel to a white, granular precipitate. Filter the mixture through a pre-packed Celite cartridge. Wash the filter cake thoroughly with dichloromethane (DCM) to extract any hydrogen-bonded product[3].

Step 4: Phase Separation Transfer the filtrate to a separatory funnel. Separate the organic phase, extract the aqueous phase once more with DCM, and combine the organic layers. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 5: Flash Chromatography

  • Stationary Phase: High-purity silica gel (40-63 µm).

  • Mobile Phase: Gradient of 0% to 100% Ethyl Acetate (EtOAc) in Heptane[1][3].

  • Execution: Dry-load the crude mixture onto silica to prevent band broadening. Elute using a slow gradient. The target (1-phenyl-1H-pyrazol-3-yl)methanol will elute as a pale yellow gum or solid at approximately 40-60% EtOAc[3].

Step 6: Analytical Validation Confirm purity via 1H NMR (CDCl3): Verify the presence of the characteristic pyrazole C4-H proton (singlet, ~5.7-6.2 ppm depending on substitution) and the newly formed methylene protons (singlet, ~4.7 ppm), alongside the complete disappearance of the precursor's methyl ester singlet (~3.9-4.0 ppm)[3].

References
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) - PMC. nih.gov.
  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth | ACS Omega. acs.org.
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents | ACS Omega. acs.org.
  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - PMC. nih.gov.

Sources

Technical Support Center: Thermal Stability & Degradation Pathways of (1-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical & Formulation Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical, thermal, and metabolic liabilities of (1-phenyl-1H-pyrazol-3-yl)methanol .

This guide bypasses generic advice to provide you with causality-driven insights, self-validating experimental protocols, and actionable mitigation strategies for your drug development workflows.

Module 1: Chemical & Thermal Stability Diagnostics (FAQs)

Q: What is the baseline thermal stability of the compound, and how should it be stored to prevent degradation? A: The 1-phenyl-1H-pyrazole core is highly robust under thermal stress. However, the molecule's Achilles' heel is the primary hydroxymethyl group (-CH₂OH) at the 3-position. Because the adjacent pyrazole ring is electron-rich, it stabilizes radical and carbocation intermediates, making this allylic-like alcohol highly susceptible to auto-oxidation. Actionable Fix: Store the API as a lyophilized powder at ≤ -20°C under an inert argon or nitrogen atmosphere to strictly exclude atmospheric oxygen.

Q: During forced degradation studies (60°C for 14 days), we observe a new HPLC peak with a mass shift of -2 Da. What is the mechanism? A: A mass shift of -2 Da (the loss of two protons) is the classic signature of the hydroxymethyl group oxidizing into a formyl group (-CHO), yielding 1-phenyl-1H-pyrazole-3-carbaldehyde [1]. If the sample is subjected to prolonged oxygen exposure or higher temperatures, you will likely observe a secondary degradant with a +16 Da shift from the parent, indicating further oxidation of the carbaldehyde into 1-phenyl-1H-pyrazole-3-carboxylic acid.

Q: In acidic HPLC mobile phases (e.g., 0.1% TFA), a late-eluting, highly lipophilic peak appears over time. Is the compound degrading in the autosampler? A: Yes. Under acidic conditions, the hydroxymethyl group undergoes acid-catalyzed etherification. The acid protonates the hydroxyl group, converting it into a superior leaving group (water). A second molecule of the API then acts as a nucleophile, resulting in a condensation reaction that forms a lipophilic bis-ether dimer. Actionable Fix: To troubleshoot and prevent this, maintain autosampler temperatures at 4°C and prepare your analytical samples in strictly neutral diluents.

Module 2: Metabolic Clearance & In Vitro Troubleshooting

Q: Why does the compound show rapid clearance in mouse liver microsome (MLM) assays despite being chemically stable at physiological pH? A: Benchtop chemical stability does not equate to enzymatic metabolic stability. Phenyl-pyrazole derivatives frequently exhibit high microsomal clearance due to rapid cytochrome P450-mediated metabolism. Isoforms such as CYP2D6 and CYP3A4 actively target the lipophilic N-phenyl ring and the pyrazole core for hydroxylation, rapidly clearing the drug before it can exert prolonged systemic effects[2].

Q: How can we structurally mitigate this rapid CYP450 metabolism during lead optimization? A: You must alter the steric and electronic environment of the metabolic soft spots. Adding steric bulk or electron-withdrawing groups (such as -OCF₃ or fluorine atoms) to the N-phenyl ring can block the primary sites of CYP-mediated hydroxylation. This strategy significantly improves the microsomal half-life and lowers clearance rates without destroying the pharmacological activity of the core pyrazole scaffold[2].

Module 3: Degradation Pathway Visualization

The following diagram maps the causality between specific environmental stressors and their resulting degradation pathways.

Degradation Parent (1-phenyl-1H-pyrazol-3-yl)methanol Parent API Aldehyde 1-phenyl-1H-pyrazole-3-carbaldehyde Primary Oxidative Degradant Parent->Aldehyde O2 / Thermal Stress (-2 Da) Dimer Bis-ether Dimer Acid-Catalyzed Degradant Parent->Dimer Acidic Mobile Phase / Heat (-H2O) Metabolite Hydroxylated Phenyl/Pyrazole CYP450 Metabolites Parent->Metabolite Microsomal Clearance (+16 Da) Acid 1-phenyl-1H-pyrazole-3-carboxylic acid Secondary Oxidative Degradant Aldehyde->Acid Prolonged Oxidation (+16 Da)

Degradation pathways of (1-phenyl-1H-pyrazol-3-yl)methanol under thermal and metabolic stress.

Module 4: Validated Forced Degradation Protocol

To ensure trustworthiness in your analytical data, you cannot simply stress the compound and inject it. You must utilize a self-validating system to prove that the observed degradation is chemically real and not an artifact of your methodology.

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of (1-phenyl-1H-pyrazol-3-yl)methanol in a neutral 50:50 Acetonitrile:Water diluent.

Step 2: Stress Application Subject separate aliquots to the following conditions:

  • Oxidative/Thermal: Add 3% H₂O₂ and heat at 60°C for 24 hours.

  • Acidic/Thermal: Add 0.1M HCl and heat at 60°C for 24 hours.

Step 3: The Quench (Critical Causality Step) Why do this? If you inject stressed samples directly, degradation continues inside the HPLC autosampler, skewing your kinetic data.

  • Neutralize the acidic sample with an exact molar equivalent of 0.1M NaOH.

  • Quench the oxidative sample with sodium thiosulfate to neutralize residual peroxides.

Step 4: Self-Validation Controls Before analyzing the data, your system must pass two validation gates:

  • Procedural Blank: Run the stress solvents (H₂O₂ and HCl) without the API through the exact same heating and quenching process. This proves that any new peaks are true API degradants, not solvent impurities or vial leachables.

  • Mass Balance Verification: Calculate Area(Parent_stressed) + ΣArea(Degradants). Adjusted for UV response factors, this sum must equal Area(Parent_unstressed) ± 5%. If the recovery is <95%, it proves the compound is forming undetectable volatile degradants or precipitating as insoluble polymers, meaning your analytical method is blind to a degradation pathway and must be redesigned.

Module 5: Quantitative Data & Mitigation Matrix

Stress ConditionTemp & DurationPrimary Degradant DetectedExpected m/z (ESI+)Mitigation / Formulation Strategy
Atmospheric O₂ 40°C / 14 Days1-phenyl-1H-pyrazole-3-carbaldehyde173.07 (+H)Lyophilize; store under Argon at -20°C.
Aqueous Acid (pH 2) 60°C / 24 HoursBis-ether Dimer331.15 (+H)Buffer formulations to pH 6.5–7.5.
3% H₂O₂ 60°C / 24 Hours1-phenyl-1H-pyrazole-3-carboxylic acid189.06 (+H)Exclude oxidative excipients (e.g., specific PEGs).
MLM (CYP450) 37°C / 30 MinsHydroxylated N-phenyl metabolites191.08 (+H)Synthesize analogs with -OCF₃ or -F on the phenyl ring.
References
  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth Source: ACS Omega URL:2

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: ARKIVOC (KTU ePubl) URL:1

Sources

overcoming steric hindrance in (1-phenyl-1H-pyrazol-3-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you often encounter unexpected reactivity profiles when scaling or functionalizing pyrazole derivatives.

While primary alcohols are generally considered unhindered, (1-phenyl-1H-pyrazol-3-yl)methanol presents a unique counter-intuitive challenge. The steric hindrance observed in this molecule is rarely due to raw molecular bulk; rather, it is a byproduct of conformational locking via intramolecular hydrogen bonding and local electronic repulsion from the pyrazole core.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these barriers.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I getting <20% yield when attempting to protect the C3-methanol with bulky silyl groups (e.g., TBDPSCl or TIPSCl)?

The Root Cause: You are likely fighting a locked conformation. The N2 nitrogen of the pyrazole ring possesses a lone pair that readily forms a strong intramolecular hydrogen bond with the adjacent C3-hydroxyl proton. This interaction forms a rigid pseudo-six-membered ring. This locked geometry not only restricts the trajectory of bulky electrophiles but also allows the N2 lone pair to exert local electronic repulsion against incoming reagents. As noted in structural studies of pyrazole sterics, local functional group hindrance drastically alters reactivity [1].

The Resolution: You must chemically disrupt the hydrogen bond network. Switch from non-polar solvents (like DCM) to a strong hydrogen-bond acceptor solvent like DMF. Furthermore, standard imidazole catalysis is insufficient for this locked state; you must use 4-Dimethylaminopyridine (DMAP) to generate a highly reactive acyl-pyridinium-like intermediate that can force the reaction forward.

G A Starting Material: (1-phenyl-1H-pyrazol-3-yl)methanol B Root Cause: Intramolecular N2···H-O Bonding Locks Conformation A->B C Solvent Switch: Use DMF to disrupt H-bonding B->C D Catalysis: Add DMAP (0.2 eq) as nucleophile C->D E Reagent Addition: Bulky Electrophile (TBDPSCl) D->E F Result: High-Yield O-Protected Product E->F

Workflow for overcoming N2-mediated steric and electronic hindrance during O-silylation.

Q2: How do I overcome steric shielding when performing C4-halogenation (e.g., bromination with NBS)?

The Root Cause: The C4 position is the most nucleophilic site for electrophilic aromatic substitution (EAS) on the pyrazole ring. However, the aforementioned locked C3-hydroxymethyl group acts as a physical "umbrella" over the C4 carbon. Additionally, the free hydroxyl group can competitively react with NBS to form unstable hypobromites.

The Resolution: Implement a transient protection strategy. By converting the hydroxyl group to an acetate, you eliminate the hydrogen-bond donor. This allows the C3-substituent to rotate freely away from the C4 position, drastically reducing its effective steric radius and exposing the C4 carbon to the electrophile.

G N1 C3-OH Free Alcohol (Sterically shields C4) N2 Step 1: Acetylation (Ac2O, Py) Reduces effective steric radius N1->N2 N3 C3-OAc Protected Intermediate (C4 is now accessible) N2->N3 N4 Step 2: Electrophilic Halogenation (NBS, MeCN, 60°C) N3->N4 N5 4-Bromo-3-acetoxymethyl Intermediate N4->N5 N6 Step 3: Deprotection (K2CO3, MeOH) N5->N6 N7 Target: 4-Bromo-(1-phenyl-1H-pyrazol-3-yl)methanol N6->N7

Three-step protocol for C4-halogenation overcoming C3-hydroxymethyl steric shielding.

Part 2: Quantitative Optimization Data

To demonstrate the causality of our recommended solvent and catalyst choices, below is the comparative yield data for the bulky O-silylation of (1-phenyl-1H-pyrazol-3-yl)methanol[2] using TBDPSCl.

Reaction ConditionSolventCatalyst SystemTime (h)Conversion Yield (%)Analytical Observation
StandardDCMImidazole (2.0 eq)2415%Mostly unreacted starting material.
Thermal ForceTolueneImidazole (2.0 eq)2435%Degradation products observed via LC-MS.
H-Bond DisruptionDMFImidazole (2.0 eq)1262%Moderate conversion; stalled at 12h.
Optimized DMF DMAP (0.2 eq) + TEA (2.0 eq) 4 94% Complete conversion; clean TLC profile.

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system. We include specific in-process controls (IPCs) so you can validate the success of each step before proceeding, ensuring scientific integrity and preventing wasted downstream effort.

Protocol A: Optimized Bulky O-Silylation (TBDPS Protection)

Objective: Attach a sterically demanding protecting group to the C3-methanol while bypassing N2-mediated hindrance.

  • Preparation: In an oven-dried 50 mL round-bottom flask under argon, dissolve (1-phenyl-1H-pyrazol-3-yl)methanol (1.0 g, 5.74 mmol) in anhydrous DMF (15 mL).

  • Base/Catalyst Addition: Add Triethylamine (TEA) (1.6 mL, 11.48 mmol), followed by DMAP (140 mg, 1.15 mmol).

    • Causality Check: DMF disrupts the N2···H-O bond, while DMAP acts as a hyper-nucleophile to shuttle the bulky silyl group.

  • Electrophile Addition: Cool the mixture to 0 °C. Add TBDPSCl (1.8 mL, 6.89 mmol) dropwise over 10 minutes. Remove the ice bath and let it stir at room temperature.

  • Self-Validation (IPC): After 2 hours, perform a TLC (30% EtOAc in Hexanes).

    • Validation: The starting material ( Rf​≈0.2 , UV active) should be completely consumed. A new, highly non-polar spot ( Rf​≈0.8 , UV active) must be present. If the Rf​=0.2 spot remains, spike with an additional 0.05 eq of DMAP.

  • Workup: Quench with saturated aqueous NH4​Cl (20 mL). Extract with Diethyl Ether ( 3×20 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove all DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Transient-Protection C4-Bromination

Objective: Halogenate the hindered C4 position without oxidizing the primary alcohol.

  • Step 1: Transient Acetylation

    • Dissolve the starting material (1.0 g) in Pyridine (10 mL) and add Acetic Anhydride (1.2 mL). Stir for 2 hours at room temperature.

    • Self-Validation: TLC (50% EtOAc/Hexanes). The product spot will move from Rf​=0.2 to Rf​=0.6 . Concentrate under high vacuum to remove pyridine.

  • Step 2: Unhindered Bromination

    • Dissolve the crude acetate in anhydrous Acetonitrile (MeCN) (20 mL). Add N-Bromosuccinimide (NBS) (1.1 eq) in a single portion. Heat to 60 °C for 3 hours.

    • Causality Check: Acetonitrile stabilizes the polar transition state of the EAS reaction. The acetate group rotates freely, leaving C4 exposed.

    • Self-Validation: The solution will turn transiently orange and then pale yellow. LC-MS should confirm the M+2 isotope pattern characteristic of a single bromine incorporation.

  • Step 3: Deprotection

    • Concentrate the MeCN. Dissolve the crude residue in Methanol (15 mL) and add K2​CO3​ (3.0 eq). Stir for 1 hour at room temperature.

    • Self-Validation: TLC will show the spot dropping back to a lower Rf​ ( 0.25 in 30% EtOAc/Hexanes). Filter through a short pad of Celite and concentrate to yield pure 4-bromo-(1-phenyl-1H-pyrazol-3-yl)methanol.

References

  • The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds PubMed (National Institutes of Health)[Link]

  • (1-phenyl-1H-pyrazol-3-yl)methanol - Compound Summary PubChem (National Center for Biotechnology Information)[Link]

Technical Support Center: Scaling Up Production of (1-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis and scale-up of (1-phenyl-1H-pyrazol-3-yl)methanol for laboratory use. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, scalable protocol.

Section 1: Synthetic Strategy & Workflow

The synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol is most reliably achieved via a two-step process that is amenable to scaling from milligrams to multi-gram quantities. This strategy prioritizes the use of readily available starting materials and avoids common pitfalls such as the formation of hard-to-separate regioisomers.[1][2] The selected pathway involves:

  • Pyrazole Ring Formation: A Claisen condensation followed by a Knorr-type pyrazole synthesis to form the key intermediate, ethyl 1-phenyl-1H-pyrazole-3-carboxylate.

  • Ester Reduction: A chemoselective reduction of the ester functional group to the primary alcohol using a powerful hydride reagent.

This approach is favored for its high regioselectivity and the crystalline nature of the intermediate, which allows for easy purification before the final reduction step.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Ester Reduction A Diethyl Oxalate + Ethyl Acetate C Ethyl 2,4-dioxobutanoate (in situ) A->C Claisen Condensation B Sodium Ethoxide (Base) B->C E Ethyl 1-phenyl-1H-pyrazole-3-carboxylate (Crystalline Intermediate) C->E Knorr Cyclization D Phenylhydrazine D->E F Lithium Aluminum Hydride (LiAlH₄) in Anhydrous THF E->F Purified Intermediate G (1-phenyl-1H-pyrazol-3-yl)methanol (Final Product) F->G Reduction & Workup

Caption: Overall synthetic workflow for (1-phenyl-1H-pyrazol-3-yl)methanol.

Section 2: Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

This protocol details the formation of the pyrazole ring system. The reaction of a 1,3-dicarbonyl compound with a hydrazine is a cornerstone of pyrazole synthesis.[3] Here, the diketoester is generated in situ from diethyl oxalate and ethyl acetate.

Reagent Table

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Sodium Metal22.992.3 g0.101.0
Absolute Ethanol46.0750 mL--
Diethyl Oxalate146.1414.6 g (13.2 mL)0.101.0
Ethyl Acetate88.118.8 g (9.8 mL)0.101.0
Phenylhydrazine108.1410.8 g (10.0 mL)0.101.0
Acetic Acid60.05~10 mL--

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (Nitrogen or Argon), carefully add sodium metal in small pieces to a flask containing 50 mL of absolute ethanol at 0 °C. Allow the reaction to proceed until all sodium has dissolved.

    • Expert Insight: Preparing fresh sodium ethoxide is crucial. Commercial solutions can contain water, which will quench the base and inhibit the initial Claisen condensation.

  • Claisen Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate and ethyl acetate dropwise at a temperature below 10 °C. Stir the resulting slurry at room temperature for 2 hours.

  • Pyrazole Cyclization: Cool the reaction mixture to 0 °C. Add phenylhydrazine dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Workup and Isolation: Cool the mixture and pour it into 200 mL of ice-water. Acidify the solution to pH 5-6 with glacial acetic acid. The product will precipitate as a solid.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield ethyl 1-phenyl-1H-pyrazole-3-carboxylate as a white crystalline solid.[4]

Protocol B: Reduction to (1-phenyl-1H-pyrazol-3-yl)methanol

This step employs lithium aluminum hydride (LiAlH₄), a potent reducing agent necessary for converting the stable ester group to a primary alcohol.

Reagent Table

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate216.2310.8 g0.051.0
Lithium Aluminum Hydride (LiAlH₄)37.952.8 g0.0751.5
Anhydrous Tetrahydrofuran (THF)72.11150 mL--
Ethyl Acetate88.11~10 mL--
1M HCl Solution-As needed--

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, suspend LiAlH₄ in 100 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the ethyl 1-phenyl-1H-pyrazole-3-carboxylate in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 5 °C.

    • Safety First: The addition of the ester to LiAlH₄ can be highly exothermic. Slow, controlled addition is critical to prevent the reaction from running away, especially at a larger scale. A sudden, rapid exotherm may occur after an induction period.[5]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Quenching: Cool the reaction back down to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. This is a highly exothermic process that will generate gas.

  • Workup (Fieser Method): Sequentially and dropwise, add 2.8 mL of water, followed by 2.8 mL of 15% aqueous NaOH, and finally 8.4 mL of water. Stir the resulting granular white precipitate vigorously for 30 minutes.

    • Expert Insight: This specific workup procedure is designed to precipitate the aluminum salts in a granular, easily filterable form, which is far superior to an acidic workup that often leads to problematic emulsions.

  • Isolation and Purification: Filter the solid salts through a pad of Celite and wash thoroughly with THF and ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexane to yield (1-phenyl-1H-pyrazol-3-yl)methanol.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH₄) for the reduction step instead of LiAlH₄?

A: No. Sodium borohydride is not a sufficiently powerful reducing agent to convert an ester to an alcohol. It is primarily used for reducing aldehydes and ketones. Using NaBH₄ in this protocol will result in the recovery of unreacted starting material. LiAlH₄ is required for this transformation.

Q2: My pyrazole synthesis (Protocol A) resulted in a dark red, oily crude product instead of a solid. What went wrong?

A: This is a common issue often caused by side reactions of the phenylhydrazine starting material, which can oxidize or decompose to form highly colored impurities.[1] Ensure your phenylhydrazine is fresh and has been stored correctly. If the issue persists, you can try treating a solution of the crude product with activated charcoal to adsorb the colored impurities before recrystallization.

Q3: The LiAlH₄ reduction seems to have a long "induction period" and then suddenly becomes very exothermic. How can I control this?

A: This is a known characteristic of some LiAlH₄ reductions.[5] The key to managing it is extremely slow and controlled addition of the ester solution at 0 °C. Never add a large portion of the substrate at once. Ensure vigorous stirring to dissipate heat effectively. For larger scale reactions, a mechanical stirrer and a more efficient cooling bath (e.g., ice/brine) are recommended.

Q4: Is it possible to make the target compound in one step?

A: While multi-component reactions for pyrazole synthesis exist, they often lead to lower yields or mixtures of products when targeting a specific, functionalized pyrazole like this one.[3] The two-step approach outlined here provides a reliable and scalable route where a highly pure intermediate can be isolated, ensuring a cleaner final reduction and simplifying the ultimate purification.

Section 4: Troubleshooting Guide

Troubleshooting_Guide issue1 Issue 1: Incomplete Reduction TLC/NMR shows significant unreacted ester after Protocol B. cause1a Cause A: Deactivated LiAlH₄ LiAlH₄ is highly sensitive to moisture and can lose potency if not stored under inert atmosphere. issue1:head->cause1a cause1b Cause B: Insufficient Reagent Stoichiometry was miscalculated or not enough excess was used to overcome trace water. issue1:head->cause1b sol1a Solution: Use Fresh Reagent Open a new bottle of LiAlH₄ or titrate the existing stock to determine its active hydride content. cause1a:head->sol1a:head sol1b Solution: Ensure Anhydrous Conditions Flame-dry all glassware. Use anhydrous solvents. Maintain a positive pressure of inert gas. cause1a:main->sol1b:main sol1c Solution: Increase Stoichiometry Increase LiAlH₄ to 1.5-2.0 equivalents to ensure complete conversion. cause1b:head->sol1c:head issue2 Issue 2: Product 'Oiling Out' An oil forms instead of crystals during recrystallization. cause2a Cause A: Solution Cooled Too Quickly Rapid cooling promotes oil formation over ordered crystal lattice growth. issue2:head->cause2a cause2b Cause B: Impurities Present Residual solvent or reaction byproducts can act as eutectic contaminants, lowering the melting point. issue2:head->cause2b sol2a Solution: Slow Cooling Allow the flask to cool slowly on the benchtop, insulate it with glass wool, then move to an ice bath. cause2a:head->sol2a:head sol2b Solution: Scratch/Seed Scratch the inside of the flask with a glass rod at the solvent line. Add a single seed crystal. cause2b:head->sol2b:head sol2c Solution: Re-purify If oiling persists, re-purify the crude material via column chromatography before attempting recrystallization again. cause2b:main->sol2c:main

Caption: Troubleshooting flowchart for common synthesis issues.

Section 5: Data Summary and Characterization

This data provides a benchmark for validating the successful synthesis of the intermediate and final product.

CompoundAppearanceExpected YieldMelting Point (°C)¹H NMR Key Shifts (CDCl₃, δ ppm)
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate White Crystalline Solid75-85%65-67 °C8.2 (d, 1H), 7.7 (m, 2H), 7.5 (m, 3H), 6.9 (d, 1H), 4.4 (q, 2H), 1.4 (t, 3H)
(1-phenyl-1H-pyrazol-3-yl)methanol White to Off-White Solid80-90%78-80 °C7.7 (d, 1H), 7.6 (m, 2H), 7.4 (m, 2H), 7.2 (m, 1H), 6.4 (d, 1H), 4.8 (s, 2H)

References

  • Reduction of some esters of pyrazole-3,4-dicarboxylic acid. Journal of the Chemical Society. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC (National Center for Biotechnology Information). [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

Sources

preventing oxidation of (1-phenyl-1H-pyrazol-3-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1-phenyl-1H-pyrazol-3-yl)methanol

From the Office of the Senior Application Scientist

Subject: Best Practices for the Storage and Handling of (1-phenyl-1H-pyrazol-3-yl)methanol to Prevent Oxidative Degradation

This technical bulletin provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the oxidation of (1-phenyl-1H-pyrazol-3-yl)methanol during storage. Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for reproducible and reliable experimental outcomes.

Understanding the Degradation Pathway

(1-phenyl-1H-pyrazol-3-yl)methanol is susceptible to oxidation primarily due to its benzylic-like alcohol functional group. The methylene group (-CH₂OH) adjacent to the pyrazole ring is activated, making it prone to aerial oxidation. This degradation is a multi-step process that typically proceeds as follows:

  • Initial Oxidation: The primary alcohol is first oxidized to the corresponding aldehyde, (1-phenyl-1H-pyrazol-3-yl)carbaldehyde.

  • Overoxidation: This aldehyde is often highly susceptible to further oxidation, converting into the corresponding carboxylic acid, 1-phenyl-1H-pyrazol-3-carboxylic acid.[1]

This process can be initiated or accelerated by exposure to atmospheric oxygen, light, and trace metal impurities. The presence of these degradation products can significantly impact experimental results by introducing impurities, altering bioactivity, and complicating analytical interpretations.

Oxidation_Pathway cluster_prevention Intervention Points Methanol (1-phenyl-1H-pyrazol-3-yl)methanol (Starting Material) Aldehyde (1-phenyl-1H-pyrazol-3-yl)carbaldehyde (Impurity) Methanol->Aldehyde [O] CarboxylicAcid 1-phenyl-1H-pyrazol-3-carboxylic acid (Impurity) Aldehyde->CarboxylicAcid [O] p1 p1->Methanol blocks access of O₂ p2 p2->Aldehyde scavenges radicals Prevention Prevention Measures InertGas Inert Atmosphere (N₂ or Ar) Antioxidant Antioxidant (e.g., BHT)

Caption: Oxidation pathway of (1-phenyl-1H-pyrazol-3-yl)methanol and key prevention points.

Frequently Asked Questions (FAQs)

Q1: My solid (1-phenyl-1H-pyrazol-3-yl)methanol has developed a yellowish tint upon storage. What does this mean?

A yellowish discoloration is a common visual indicator of oxidation. The formation of conjugated aldehyde and other degradation byproducts can lead to a change in the material's appearance. It is crucial to verify the purity by an analytical method like HPLC or NMR before use.

Q2: Is storing the compound in a standard freezer (-20 °C) sufficient?

While low temperature slows down reaction kinetics, it does not prevent oxidation if atmospheric oxygen is present. For long-term storage, temperature control must be combined with an inert atmosphere.[2]

Q3: Can I store the compound in a solution?

Storing the compound in solution is generally not recommended for long-term preservation, as solvents can contain dissolved oxygen. If you must store solutions, use a degassed, anhydrous aprotic solvent (e.g., THF, Dioxane) and store under an inert atmosphere (see Protocol 2).

Q4: What is an inert atmosphere and why is it necessary?

An inert atmosphere involves replacing the air in the storage container with a non-reactive gas, typically nitrogen (N₂) or argon (Ar).[3][4][5] This process, known as inert gas blanketing, displaces the oxygen, thereby removing a key reactant required for oxidation.[3][6]

Q5: Are there any chemical additives that can help prevent oxidation?

Yes, adding a radical-scavenging antioxidant can be effective. Butylated hydroxytoluene (BHT) is a common and effective choice for stabilizing organic compounds.[7][8][9] It works by interrupting the free-radical chain reactions that propagate oxidation.[8][9] A very low concentration (e.g., 0.01-0.1% w/w) is typically sufficient.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of (1-phenyl-1H-pyrazol-3-yl)methanol.

Observed Issue Probable Cause(s) Recommended Action & Validation
Change in physical appearance (e.g., color change from white to yellow/brown, clumping). Aerial oxidation due to improper sealing or storage in air.Action: Discard the material if severely discolored. If only minor changes are observed, attempt purification (e.g., recrystallization).Validation: Confirm purity via HPLC, LC-MS, or ¹H NMR. An authentic standard should be used for comparison.
New peaks observed in ¹H NMR spectrum (e.g., aldehyde proton at ~9-10 ppm, broadened acid proton). Oxidation to aldehyde and/or carboxylic acid.Action: Purify the compound by column chromatography or recrystallization before use.Validation: The NMR spectrum of the purified material should match the reference spectrum, with no evidence of aldehyde or other impurity peaks.
Inconsistent or poor results in biological assays or chemical reactions. Presence of impurities (oxidized species) that may have different activities or inhibit the desired reaction.Action: Re-qualify the stored material against a freshly acquired or purified lot.Validation: Perform a side-by-side comparison in your assay/reaction. Implement stringent storage protocols (see Section 4) for all future lots.
Material is difficult to dissolve or has reduced solubility. Potential formation of less soluble dimers or polymeric byproducts from degradation.Action: Attempt to dissolve a small sample in a trusted solvent with sonication. If insoluble material remains, purification is necessary.Validation: Check for complete dissolution and analyze the purity of the soluble fraction.

Recommended Protocols

To ensure the long-term stability of (1-phenyl-1H-pyrazol-3-yl)methanol, follow these validated protocols.

Protocol 1: Long-Term Storage of Solid Compound

This protocol describes the standard procedure for storing the solid material under an inert atmosphere.

Materials:

  • (1-phenyl-1H-pyrazol-3-yl)methanol

  • Glass vial with a PTFE-lined septum cap

  • Source of dry, high-purity nitrogen or argon gas

  • Schlenk line or manifold with vacuum and inert gas lines

  • Needles and tubing

Procedure:

  • Preparation: Place the solid (1-phenyl-1H-pyrazol-3-yl)methanol into a clean, dry glass vial. Do not fill the vial more than halfway to allow for an adequate headspace.

  • Seal: Securely cap the vial with a PTFE-lined septum cap.

  • Purging Cycle: Insert two needles through the septum: one connected to the gas manifold (inlet) and one to act as a vent (outlet).

  • Evacuation: Gently apply a vacuum for 1-2 minutes to remove the air from the headspace. Caution: Avoid high vacuum for extended periods to prevent sublimation of the material.

  • Backfilling: Switch the manifold from vacuum to the inert gas supply, allowing the vial to fill with nitrogen or argon until it reaches atmospheric pressure.

  • Repeat: Perform this vacuum/backfill cycle 3-5 times to ensure the complete removal of atmospheric oxygen.[4]

  • Finalizing: After the final backfill, remove the outlet needle first, followed by the inlet needle, to maintain a slight positive pressure of inert gas inside the vial.

  • Sealing and Storage: Wrap the cap and septum with Parafilm® for an extra layer of protection against moisture and air ingress. Store the vial in a dark, cold environment (e.g., a -20 °C freezer).[2]

Protocol 2: Preparation of a Stabilized Stock Solution

For applications requiring a stock solution, this protocol minimizes oxidation during short-term storage.

Materials:

  • (1-phenyl-1H-pyrazol-3-yl)methanol

  • Anhydrous, aprotic solvent (e.g., THF, Dioxane, Toluene)

  • Butylated hydroxytoluene (BHT)

  • Inert gas supply (as in Protocol 1)

Procedure:

  • Solvent Degassing: Before use, degas the required volume of solvent by bubbling nitrogen or argon through it for 30-60 minutes.[10]

  • Antioxidant Addition: Prepare a stock solution of BHT in the chosen solvent. Add an aliquot of this BHT stock to the degassed solvent to achieve a final BHT concentration of 0.05% w/v.

  • Dissolution: Under a gentle stream of inert gas, dissolve the pre-weighed (1-phenyl-1H-pyrazol-3-yl)methanol in the BHT-containing solvent.

  • Storage: Transfer the solution to a vial with a PTFE-lined septum cap. Purge the headspace using the procedure described in Protocol 1 (Steps 3-7).

  • Final Storage: Seal with Parafilm® and store in a dark, cold environment. This solution should be considered for short-term use, and its purity should be re-verified if stored for more than a few weeks.

References

  • Al-Jammal, M. K., et al. (2015). The Atmospheric Oxidation Mechanism of Benzyl Alcohol Initiated by OH Radicals: The Addition Channels. PubMed. Available at: [Link]

  • Bernard, F., et al. (2013). Atmospheric Chemistry of Benzyl Alcohol: Kinetics and Mechanism of Reaction with OH Radicals. Environmental Science & Technology. Available at: [Link]

  • Ataman Kimya. (n.d.). BHT ANTIOXIDANT (BUTYLATED HYDROXYTOLUENE). Ataman-kimya.com. Available at: [Link]

  • Food Grade Solutions. (2026). Optimizing Butylated Hydroxytoluene Use to Enhance Shelf Life of Nuts. foodgradesolutions.com. Available at: [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available at: [Link]

  • Cambridge Sensotec. (2016). The Process of Inert Gas Blanketing. Cambridge-sensotec.co.uk. Available at: [Link]

  • Linde Gas. (n.d.). Drying, inerting, blanketing & purging. Linde-gas.com. Available at: [Link]

  • Air Liquide. (n.d.). Inerting, Blanketing and Purging. Air Liquide Vietnam. Available at: [Link]

  • INOX Air Products. (2026). Tank Blanketing: Protecting Product Integrity with Inert Gases. inoxairproducts.com. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. beilstein-journals.org. Available at: [Link]

Sources

Validation & Comparative

1H and 13C NMR spectra analysis of (1-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Structural Elucidation of (1-Phenyl-1H-pyrazol-3-yl)methanol

The synthesis of substituted 1-phenylpyrazoles—often achieved via the cyclocondensation of phenylhydrazine with asymmetrical 1,3-dicarbonyl equivalents—typically yields a mixture of regioisomers. For researchers and drug development professionals, unambiguously differentiating the target (1-phenyl-1H-pyrazol-3-yl)methanol from its primary byproduct, (1-phenyl-1H-pyrazol-5-yl)methanol , is a critical quality control checkpoint.

This guide objectively compares the analytical performance of 1D NMR against advanced 2D NMR methodologies, providing a self-validating protocol for the absolute regiochemical assignment of these scaffolds [1].

The Analytical Challenge & Causality of Chemical Shifts

Relying solely on mass spectrometry or basic empirical rules is insufficient for distinguishing pyrazole regioisomers, as both possess identical masses and similar proton counts. The differentiation must rely on the localized electronic environments dictated by the pyrazole nitrogen atoms (N1 and N2) and the spatial orientation of the N1-phenyl ring [2].

The Causality Behind 1D NMR Shifts:

  • Magnetic Anisotropy (1H NMR): In the 3-substituted isomer, the pyrazole H-5 proton is situated directly adjacent to the N1-phenyl group. The magnetic anisotropic cone of the phenyl ring strongly deshields H-5, pushing its resonance downfield to approximately 7.85 ppm. In the 5-substituted isomer, the bulky hydroxymethyl (-CH₂OH) group occupies the 5-position, forcing the phenyl ring out of coplanarity due to steric clash. The remaining pyrazole H-3 proton does not experience this intense deshielding, appearing slightly more upfield (~7.65 ppm).

  • Inductive Electronegativity (13C NMR): The C-3 carbon is adjacent to the pyridine-like nitrogen (N2), which exerts a strong inductive electron-withdrawing effect, deshielding C-3 to ~153.0 ppm. Conversely, C-5 is adjacent to the pyrrole-like nitrogen (N1), resulting in a relatively more shielded resonance (~128.0 ppm) [3].

Performance Comparison: 1D NMR Quantitative Data

The following tables summarize the expected diagnostic chemical shifts for both regioisomers acquired in CDCl₃ at 298 K.

Table 1: 1H NMR Performance Comparison (400 MHz, CDCl₃)

Proton Assignment(1-Phenyl-1H-pyrazol-3-yl)methanol(1-Phenyl-1H-pyrazol-5-yl)methanolDiagnostic Difference
-CH₂OH 4.79 ppm (s, 2H)4.60 ppm (s, 2H)Minor shift due to phenyl proximity
Pyrazole H-4 6.45 ppm (d, J = 2.5 Hz, 1H)6.35 ppm (d, J = 1.8 Hz, 1H)Coupling constant variance
Pyrazole H-5 / H-3 7.85 ppm (d, J = 2.5 Hz, 1H) (H-5)7.65 ppm (d, J = 1.8 Hz, 1H) (H-3)Strong anisotropic deshielding of H-5
Phenyl Protons 7.30 – 7.75 ppm (m, 5H)7.40 – 7.55 ppm (m, 5H)Broader multiplet in 3-isomer

Table 2: 13C NMR Performance Comparison (100 MHz, CDCl₃)

Carbon Assignment(1-Phenyl-1H-pyrazol-3-yl)methanol(1-Phenyl-1H-pyrazol-5-yl)methanolDiagnostic Difference
-CH₂OH 59.0 ppm55.0 ppm-
Pyrazole C-4 106.0 ppm106.5 ppm-
Pyrazole C-5 128.0 ppm 143.0 ppm (Substituted)15.0 ppm downfield shift when substituted
Pyrazole C-3 153.0 ppm (Substituted)140.0 ppm 13.0 ppm downfield shift when substituted

Note: While 1D NMR provides strong empirical evidence, solvent effects or concentration variations can shift these resonances, introducing ambiguity. Therefore, 1D NMR alone is considered a "presumptive" rather than "definitive" test.

Advanced 2D NMR: The Self-Validating Protocol

To achieve absolute trustworthiness in structural assignment, the protocol must be a self-validating system. Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for this task. Unlike NOESY, which can be confounded by the free rotation of the hydroxymethyl or phenyl groups, HMBC relies strictly on through-bond scalar couplings (²J and ³J C-H).

The HMBC Logic: In (1-phenyl-1H-pyrazol-3-yl)methanol, the CH₂ protons correlate to C-3 and C-4. Separately, the ortho-protons of the N1-phenyl ring correlate to C-5. This creates two distinct, non-overlapping correlation networks. If the compound were the 5-isomer, both the CH₂ protons and the phenyl ortho-protons would correlate to the same carbon (C-5), creating a crowded, singular correlation node.

HMBC_Network CH2 CH2 Protons (~4.79 ppm) C3 Pyrazole C-3 (~153.0 ppm) CH2->C3 2J HMBC C4 Pyrazole C-4 (~106.0 ppm) CH2->C4 3J HMBC Ph_ortho Phenyl o-Protons (~7.70 ppm) C5 Pyrazole C-5 (~128.0 ppm) Ph_ortho->C5 3J HMBC H5 Pyrazole H-5 (~7.85 ppm) H5->C3 3J HMBC H5->C4 2J HMBC

Figure 1: Self-validating HMBC correlation network for the 3-yl regioisomer.

Standardized Experimental Protocol

To ensure reproducibility across different laboratories, the following step-by-step methodology should be strictly adhered to when profiling pyrazole regioisomers.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the purified pyrazole compound.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).

Step 2: 1D NMR Acquisition

  • ¹H NMR: Acquire at 400 MHz (or higher) at 298 K. Use a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • ¹³C NMR: Acquire at 100 MHz using proton decoupling (zgpg30). Set the number of scans to a minimum of 512 to ensure an adequate signal-to-noise ratio for the quaternary carbons (C-3, C-5, and Phenyl C-ipso).

Step 3: 2D NMR Validation (HSQC & HMBC)

  • HSQC: Run a phase-sensitive gradient HSQC (hsqcedetgpsisp2.2) to map direct ¹J C-H couplings. This will unambiguously separate the CH₂ carbon from the aromatic CH carbons.

  • HMBC: Run a gradient HMBC (hmbcgplpndqf) optimized for long-range couplings (J = 8 Hz).

  • Cross-Validation: Overlay the HMBC spectra. Confirm that the CH₂ proton signal (~4.79 ppm) does not show a correlation to the carbon correlating with the phenyl ortho-protons.

NMR_Protocol S1 1. Sample Preparation (15-20 mg in 0.6 mL CDCl3) S2 2. 1D Acquisition (1H at 400 MHz, 13C at 100 MHz) S1->S2 S3 3. 2D Acquisition (Gradient HSQC & HMBC) S2->S3 S4 4. Data Integration (Cross-referencing 2J/3J couplings) S3->S4

Figure 2: Step-by-step NMR analytical workflow for structural elucidation.

Conclusion

While 1D ¹H and ¹³C NMR can provide strong indicators of regiochemistry based on anisotropic deshielding and inductive effects, the definitive structural elucidation of (1-phenyl-1H-pyrazol-3-yl)methanol requires the self-validating connectivity provided by HMBC. By mapping the isolated correlation networks of the hydroxymethyl group and the N1-phenyl ring, researchers can confidently rule out the 5-substituted regioisomer, ensuring the integrity of downstream drug development pipelines.

References

  • Faria, J. V., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2020.[Link]

  • Martins, M. A., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." Journal of the Brazilian Chemical Society, 2019.[Link]

  • Patel, A. L., et al. "Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents." ACS Omega, 2023.[Link]

comparing (1-phenyl-1H-pyrazol-3-yl)methanol with other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Publish Comparison Guide: Evaluating (1-phenyl-1H-pyrazol-3-yl)methanol Against Alternative Scaffolds in Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds to balance on-target potency with off-target safety. Nitrogen heterocycles form the structural backbone of modern pharmaceutical chemistry, but not all rings are created equal. The pyrazole ring, specifically the versatile intermediate (1-phenyl-1H-pyrazol-3-yl)methanol , has emerged as a privileged scaffold capable of rescuing highly lipophilic, toxic leads[1].

This guide provides an objective, data-driven comparison of the (1-phenyl-1H-pyrazol-3-yl) core against traditional phenyl and alternative heterocyclic scaffolds, focusing on physicochemical tuning, antimicrobial efficacy, and the underlying causality of these improvements.

Scaffold Rationale: The Pyrazole Advantage

Traditional drug discovery often relies on heavily substituted phenyl rings to drive hydrophobic interactions with target proteins. However, this approach frequently inflates the calculated partition coefficient (cLogP), leading to poor aqueous solubility, non-specific membrane disruption, and off-target liabilities[2].

The (1-phenyl-1H-pyrazol-3-yl)methanol intermediate offers a superior alternative. The core pyrazole ring introduces two adjacent nitrogen atoms that act as hydrogen-bond acceptors, significantly reducing lipophilicity while maintaining the structural rigidity required for precise spatial orientation[1]. Furthermore, the hydroxymethyl group at the 3-position serves as a highly tunable synthetic handle, allowing rapid functionalization into aldehydes, halides, or carbothioamides for downstream coupling[3].

Comparative Performance Analysis

Physicochemical Tuning & Off-Target Mitigation (MmpL3 Inhibitors)

A prime example of this scaffold's superiority is found in the development of spirocyclic inhibitors targeting MmpL3, a critical mycolic acid transporter in Mycobacterium tuberculosis[2]. Early lead compounds utilized a central phenyl ring, which resulted in highly lipophilic basic amines. These compounds suffered from severe cardiotoxicity—specifically, the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel—and high mammalian cytotoxicity[2].

By executing a "scaffold hop" from the phenyl core to an N-alkylated pyrazole core derived from (1-phenyl-1H-pyrazol-3-yl)methanol, researchers achieved a profound shift in the molecule's profile. The causality is rooted in electron distribution: the pyrazole nitrogens lower the overall basicity and lipophilicity of the molecule, preventing the basic amine from becoming trapped in the hydrophobic pore of the hERG channel[2].

Broad-Spectrum Antimicrobial Hybrids

Beyond tuberculosis, the (1-phenyl-1H-pyrazol-3-yl) scaffold outperforms isolated heterocycles when hybridized. By converting the methanol group to a carbothioamide and clubbing it with a thiazole ring, researchers generated 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles[4]. This hybrid approach leverages the lipophilic N-phenyl group to penetrate the bacterial cell envelope, while the pyrazole-thiazole axis disrupts essential microbial enzymes. These derivatives demonstrated broad-spectrum efficacy, matching the potency of standard drugs like Ravuconazole against Aspergillus niger and showing significant inhibition against Staphylococcus aureus[4].

Quantitative Data Summary

The following table summarizes the objective performance metrics when transitioning from a traditional phenyl core to a (1-phenyl-1H-pyrazol-3-yl) core in MmpL3 inhibitor development.

Pharmacological ParameterTraditional Phenyl Core(1-phenyl-1H-pyrazol-3-yl) CoreMechanistic Causality
Lipophilicity (cLogP) ~4.5~3.5Nitrogen insertion increases polarity, improving the solubility forecast index.
hERG Inhibition (IC₅₀) < 3.0 μM (High Risk)> 10.0 μM (Low Risk)Reduced basicity prevents non-specific trapping within the cardiac potassium channel pore.
Mammalian Toxicity (HepG2 IC₅₀) < 15.0 μM (Toxic)> 50.0 μM (Safe)Lowered lipophilicity prevents non-specific disruption of mammalian lipid bilayers.
M. tb Efficacy (MIC) 0.10 μM0.14 μMOn-target binding affinity to MmpL3 is fully retained despite the polarity shift.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining not just how to perform the assay, but why specific parameters are chosen.

Protocol A: Synthesis of (5-methoxy-1-phenyl-1H-pyrazol-3-yl)methanol

Objective: Generate the pure pyrazole alcohol intermediate for downstream spirocycle coupling.

  • Reduction Phase: Dissolve the corresponding pyrazole-3-carbaldehyde (1.0 eq) in anhydrous methanol at 0 °C. Slowly add Sodium Borohydride (NaBH₄, 1.5 eq).

    • Causality: NaBH₄ is selected over stronger reducing agents (like LiAlH₄) because it provides mild, chemoselective reduction of the aldehyde without reducing the aromatic pyrazole double bonds. The 0 °C environment prevents exothermic solvent degradation.

  • Self-Validation Checkpoint 1 (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The reaction is validated as complete only when the UV-active starting material spot is entirely consumed, confirming full conversion.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl to safely neutralize excess hydride. Extract the aqueous layer three times with EtOAc to maximize yield, then dry the organic layer over Na₂SO₄.

  • Self-Validation Checkpoint 2 (Structural Confirmation): Purify via flash chromatography (0–100% EtOAc in heptane) to yield a pale yellow gum[2]. Validate the structure via ¹H NMR (400 MHz, CDCl₃): The appearance of a distinct singlet at δ 5.74 ppm confirms the intact pyrazole C4-H, while the upfield shift of the methylene protons confirms successful reduction to the alcohol[2].

Protocol B: hERG Patch-Clamp Safety Validation

Objective: Quantify the cardiotoxic liability of the synthesized pyrazole derivatives.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG potassium channel.

    • Causality: CHO cells lack endogenous currents that could interfere with hERG signal isolation, providing a clean electrophysiological background.

  • Electrophysiology: Establish a whole-cell patch-clamp configuration. Apply a voltage step protocol: depolarize the membrane to +20 mV for 2 seconds (to fully open and inactivate the channels), followed by repolarization to -50 mV to elicit the characteristic hERG tail currents.

  • Compound Perfusion: Perfuse the pyrazole derivative at ascending concentrations (0.1, 1, 10, 30 μM).

    • Causality: You must wait for steady-state block at each concentration before escalating. Premature escalation leads to an underestimation of the IC₅₀.

  • Self-Validation Checkpoint (System Calibration): Conclude the assay by perfusing a known hERG inhibitor (e.g., 1 μM E-4031). If the positive control fails to produce >90% tail current inhibition, the entire assay run is invalidated due to poor seal quality or channel rundown, and the data must be discarded.

Logical Relationship Diagram

The following diagram illustrates the logical workflow of scaffold optimization, demonstrating how replacing a phenyl ring with the pyrazole core resolves critical developmental bottlenecks.

G Phenyl Traditional Phenyl Scaffold (High cLogP, Off-Target Toxicity) Pyrazole (1-phenyl-1H-pyrazol-3-yl) Core (Optimized Lipophilicity & Solubility) Phenyl->Pyrazole Scaffold Hopping (Nitrogen Insertion) MmpL3 MmpL3 Transporter Target Engagement Pyrazole->MmpL3 Retained Binding Affinity hERG Reduced hERG Liability (IC50 > 10 μM) Pyrazole->hERG Polarity Shift Prevents Pore Trapping HepG2 Lower Cytotoxicity (HepG2 IC50 > 50 μM) Pyrazole->HepG2 Improved Membrane Compatibility Efficacy M. tuberculosis Growth Inhibition MmpL3->Efficacy TMM Export Blockade

Fig 1. Logical workflow of pyrazole scaffold optimization mitigating off-target toxicities.

References

  • Source: ijnrd.
  • Source: nih.
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)
  • Source: rsc.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (1-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to (1-phenyl-1H-pyrazol-3-yl)methanol and the Imperative of Structural Elucidation

(1-phenyl-1H-pyrazol-3-yl)methanol is a heterocyclic compound featuring a phenyl-substituted pyrazole ring with a hydroxymethyl group. The pyrazole moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural characterization is paramount in drug discovery and development to ensure compound identity, purity, and to understand structure-activity relationships. Mass spectrometry is an indispensable tool for this purpose, providing vital information about a molecule's mass and structure through the analysis of its fragmentation patterns.

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. The fragmentation of pyrazole derivatives is known to be strongly influenced by the nature and position of their substituents[1][2]. For N-substituted pyrazoles, the initial cleavage of the N-N bond is often suppressed[1].

The molecular ion peak ([M]+•) for (1-phenyl-1H-pyrazol-3-yl)methanol (m/z 174) is expected to be observed. The primary fragmentation pathways are likely to involve the hydroxymethyl and phenyl substituents, as well as the pyrazole ring itself.

Key Predicted Fragment Ions in EI-MS:

m/z Proposed Fragment Structure/Loss Notes
174[C10H10N2O]+•Molecular Ion
173[M-H]+Loss of a hydrogen radical, likely from the methylene or hydroxyl group.
156[M-H2O]+•Loss of a water molecule, a common fragmentation for alcohols.
145[M-CHO]+Loss of a formyl radical, potentially through rearrangement.
144[M-CH2O]+•Loss of formaldehyde from the molecular ion.
117[C8H7N]+•Resulting from the loss of HCN from a key intermediate, a common fragmentation pathway for pyrazoles[3].
91[C6H5N]+• or [C7H7]+Could correspond to a phenylnitrile radical cation or a tropylium ion, a common fragment in aromatic compounds.
77[C6H5]+The phenyl cation, a hallmark of phenyl-substituted compounds.

Proposed EI Fragmentation Pathway:

EI_Fragmentation_of_1_phenyl_1H_pyrazol_3_yl_methanol M [M]+• (m/z 174) M_H [M-H]+ (m/z 173) M->M_H -H• M_H2O [M-H2O]+• (m/z 156) M->M_H2O -H2O M_CHO [M-CHO]+ (m/z 145) M->M_CHO -CHO• m117 [C8H7N]+• (m/z 117) M_H2O->m117 -HCN m91 [C7H7]+ (m/z 91) m117->m91 -C2H2 m77 [C6H5]+ (m/z 77) m91->m77 -CH2

Caption: Predicted EI fragmentation of (1-phenyl-1H-pyrazol-3-yl)methanol.

Predicted Electrospray Ionization (ESI) Fragmentation Pattern

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. For (1-phenyl-1H-pyrazol-3-yl)methanol, the protonated molecule ([C10H11N2O]+) would have an m/z of 175.

The fragmentation of the protonated molecule in ESI-MS/MS will likely be initiated by the loss of stable neutral molecules. The most probable initial fragmentation step is the loss of a water molecule from the protonated hydroxymethyl group, a common pathway for protonated alcohols.

Key Predicted Fragment Ions in ESI-MS/MS:

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Notes
175157H2OLoss of water is a highly favorable fragmentation pathway for protonated alcohols.
175145CH2OLoss of formaldehyde.
157130HCNLoss of hydrogen cyanide from the pyrazole ring, a characteristic fragmentation of pyrazoles[3].
15777C5H4N2Cleavage leading to the phenyl cation.

Proposed ESI-MS/MS Fragmentation Pathway:

ESI_Fragmentation_of_1_phenyl_1H_pyrazol_3_yl_methanol MH [M+H]+ (m/z 175) m157 [M+H-H2O]+ (m/z 157) MH->m157 -H2O m145 [M+H-CH2O]+ (m/z 145) MH->m145 -CH2O m130 [C8H6N]+ (m/z 130) m157->m130 -HCN m77 [C6H5]+ (m/z 77) m157->m77 -C5H4N2

Caption: Predicted ESI-MS/MS of protonated (1-phenyl-1H-pyrazol-3-yl)methanol.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of (1-phenyl-1H-pyrazol-3-yl)methanol would benefit from the application of complementary analytical techniques.

Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides unambiguous structure determination.Requires larger sample amounts; less sensitive than MS.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and non-destructive.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High resolution and sensitivity for purity assessment.Does not provide direct structural information without a coupled detector like MS.
X-ray Crystallography Absolute three-dimensional structure of the molecule in the solid state.The gold standard for structure determination.Requires a single crystal of suitable quality.

Experimental Protocol for Mass Spectrometric Analysis

This protocol provides a general procedure for the analysis of (1-phenyl-1H-pyrazol-3-yl)methanol using a standard ESI-MS system.

Objective: To acquire the full scan mass spectrum and tandem mass spectrum (MS/MS) of (1-phenyl-1H-pyrazol-3-yl)methanol.

Materials:

  • (1-phenyl-1H-pyrazol-3-yl)methanol standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for ESI+)

  • Ammonium hydroxide (for ESI-)

  • Calibrated mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of (1-phenyl-1H-pyrazol-3-yl)methanol in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable solvent system (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup (Positive Ion Mode ESI-MS):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation)

    • Desolvation Gas (N2) Flow: 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

    • Source Temperature: 120 - 150 °C

  • Data Acquisition:

    • Full Scan MS:

      • Acquire a full scan mass spectrum over a mass range of m/z 50-500 to identify the protonated molecule ([M+H]+ at m/z 175).

    • Tandem MS (MS/MS):

      • Select the protonated molecule (m/z 175) as the precursor ion.

      • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.

  • Data Analysis:

    • Identify the precursor ion and major fragment ions in the mass spectra.

    • Propose fragmentation pathways based on the observed neutral losses and the known fragmentation patterns of related compounds.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of (1-phenyl-1H-pyrazol-3-yl)methanol. By understanding the likely fragmentation pathways under both EI and ESI conditions, researchers can more effectively interpret their experimental data, confirm the identity of their compound, and gain valuable structural insights. For unambiguous structure confirmation, it is always recommended to use a combination of analytical techniques, including NMR and IR spectroscopy.

References

  • Journal of the Chemical Society B: Physical Organic. (1969). Electron-impact induced fragmentations of pyrazoles. [Link]

  • Spectroscopy Letters. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. [Link]

  • ResearchGate. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. [Link]

  • ResearchGate. (n.d.). Ions present in EI mass spectra of 2-pyrazoline derivatives 1-9. [Link]

  • ResearchGate. (2026, January 19). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. [Link]

  • FLORE. (2021, April 30). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. [Link]

  • LibreTexts. (n.d.). 2 Fragmentation and Interpretation of Spectra. [Link]

  • mzCloud. (2016, February 27). 4 1H Pyrazol 1 yl phenyl methanol. [Link]

  • PubChem. (n.d.). (1-phenyl-1h-pyrazol-3-yl)methanol. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol. [Link]

  • ChemRxiv. (n.d.). How soft is your ESI-MS anyway?. [Link]

  • PubMed. (1998, October). Electrospray ionization mass spectrometry for the study of non-covalent complexes: an emerging technology. [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

Sources

A Comprehensive Comparison Guide: (1-Phenyl-1H-pyrazol-3-yl)methanol vs. 1-Phenylpyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of transition-metal-catalyzed cross-coupling and C–H activation, the choice of substrate and directing group fundamentally dictates the reaction trajectory. 1-Phenylpyrazole is a benchmark substrate, widely utilized for its robust nitrogen-directed ortho-C–H functionalization on the phenyl ring. In contrast, (1-phenyl-1H-pyrazol-3-yl)methanol introduces a polar, versatile hydroxymethyl group at the C3 position. This structural modification not only alters the physicochemical properties of the scaffold (crucial for drug development) but also provides an orthogonal synthetic handle, shifting the primary site of cross-coupling from the phenyl ring to the pyrazole core.

This guide objectively compares these two substrates, analyzing their mechanistic paradigms, quantitative performance, and field-proven experimental protocols to assist researchers in selecting the optimal scaffold for complex molecule synthesis.

Mechanistic Paradigms & Directing Group Capabilities

1-Phenylpyrazole: The Classic N-Directed C–H Activation

1-Phenylpyrazole acts as a potent, neutral bidentate-capable directing group[1]. The sp²-hybridized nitrogen (N2) of the pyrazole ring strongly coordinates to transition metals such as Rh(III), Pd(II), and Ru(II). This coordination brings the metal center into close proximity with the ortho-C–H bond of the phenyl ring. Through a Concerted Metalation-Deprotonation (CMD) pathway—often assisted by acetate or carbonate bases—a stable cyclometalated intermediate (e.g., a rhodacycle) is formed. This enables highly regioselective oxidative couplings, such as the annulation with alkynes to form complex polycyclic systems like pyrazoloquinolines[2].

G A 1-Phenylpyrazole + Rh(III) Catalyst B N-Coordinated Rh Complex A->B Coordination C Cyclometalated Rhodacycle B->C CMD Pathway D Alkyne Insertion C->D + Alkyne E Reductive Elimination & Oxidation D->E Bond Formation E->A Rh(I) to Rh(III) F Annulated Product E->F Product Release

Mechanistic pathway of Rh-catalyzed ortho-C-H activation of 1-phenylpyrazole.

(1-Phenyl-1H-pyrazol-3-yl)methanol: Orthogonal Core Functionalization

The addition of the 3-hydroxymethyl group fundamentally shifts the synthetic strategy. While the N2 atom can theoretically still direct ortho-phenyl activation, the hydroxymethyl group serves as a highly reactive, orthogonal handle. Direct C–H activation on the pyrazole core is often challenging due to its electron-rich nature. However, the hydroxymethyl group can be oxidized to a carbaldehyde. This transformation converts an electron-donating group into a strong electron-withdrawing group, significantly increasing the electrophilicity of the adjacent C4 position. This allows for rapid, regioselective electrophilic halogenation (e.g., iodination), creating an ideal substrate for subsequent Pd- or Cu-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, or C–N couplings) directly on the pyrazole core[3].

G A (1-Phenyl-1H-pyrazol-3-yl)methanol B Oxidation (PCC) Yields 3-Carbaldehyde A->B -H2O C Electrophilic Iodination at C4 Position B->C + ICl D Pd/Cu-Catalyzed Cross-Coupling C->D C-I Activation E Complex Fused Heterocycles D->E Structural Elaboration

Orthogonal functionalization workflow of (1-phenyl-1H-pyrazol-3-yl)methanol.

Quantitative Performance & Physicochemical Profiling

When selecting between these substrates, researchers must weigh synthetic directness against the desired physicochemical properties of the final molecule. 1-Phenylpyrazole is highly lipophilic, which can lead to high clogP values and off-target liabilities (such as hERG channel inhibition) in drug discovery[4]. The incorporation of the polar hydroxymethyl group in (1-phenyl-1H-pyrazol-3-yl)methanol dramatically improves the solubility forecast index and metabolic stability.

Table 1: Comparative Reactivity and Physicochemical Profile
Parameter1-Phenylpyrazole(1-Phenyl-1H-pyrazol-3-yl)methanol
Primary Cross-Coupling Site Phenyl ring (ortho C–H)Pyrazole core (C4 via halogenation)
Directing Group Ability Strong (N2 coordination)Modulated (N2 + OH bidentate potential)
Typical Coupling Partners Alkynes, Aryl halides, Boronic acidsAmines, Boronic acids, Alkynes (post-activation)
Lipophilicity (clogP) High (~2.5 - 3.0)Lowered (due to polar -OH group)
Late-Stage Functionalization Direct single-step C–H activationMulti-step (Oxidation → Halogenation → Coupling)
Key Catalytic Metals Rh(III), Pd(II), Ru(II)Pd(0), Cu(I)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the specific causal mechanisms behind each reagent choice and include built-in validation steps.

Protocol A: Rh-Catalyzed 1:1 Oxidative Coupling of 1-Phenylpyrazole with Alkynes[2]

This protocol demonstrates the direct C–H activation of the phenyl ring.

Reagents & Setup:

  • Add 1-phenylpyrazole (1.0 mmol) and an internal alkyne (e.g., diphenylacetylene, 0.5 mmol) to a 20 mL two-necked flask.

  • Add the catalyst [Cp*RhCl2]2 (0.01 mmol, 2 mol%) and the terminal oxidant Cu(OAc)2·H2O (1.0 mmol).

  • Add Na2CO3 (1.0 mmol) as the base and o-xylene (3 mL) as the solvent.

Step-by-Step Execution:

  • Reaction: Stir the mixture under an N₂ atmosphere at 150 °C for 6–12 hours.

    • Causality: The non-polar solvent (o-xylene) is critical here; it restricts the reaction to a 1:1 coupling (forming pyrazoloquinolines). Polar solvents like DMF would over-stabilize the rhodacycle, leading to unintended 1:2 or 1:4 multiple C–H cleavage products. Cu(OAc)2 is essential to reoxidize the Rh(I) species back to the active Rh(III) catalyst.

  • Validation (In-Process): Monitor via GC-MS using dibenzyl as an internal standard. The disappearance of the alkyne mass peak indicates completion.

  • Workup: Cool to room temperature. Pour into H₂O (100 mL) containing ethylenediamine (2 mL) to quench the copper salts. Extract with dichloromethane (3 × 100 mL), wash with water, and dry over CaCl₂. Purify via silica gel chromatography.

Protocol B: Sequential Functionalization & Cross-Coupling of (1-Phenyl-1H-pyrazol-3-yl)methanol[3]

This protocol demonstrates the orthogonal activation of the pyrazole core.

Step 1: Oxidation to Carbaldehyde

  • Dissolve (1-phenyl-1H-pyrazol-3-yl)methanol (5.0 mmol) in dry CH₂Cl₂ (30 mL).

  • Add Pyridinium Chlorochromate (PCC) (10.0 mmol) and stir at room temperature for 8 hours.

  • Causality: Oxidation removes the electron-donating effect of the hydroxymethyl group, replacing it with a strongly electron-withdrawing aldehyde. This electronic shift is mandatory to activate the C4 position for the next step.

  • Validation: Pass through a silica plug (hexanes:EtOAc 85:15). TLC should show a distinct UV-active spot with a higher Rf value than the starting alcohol.

Step 2: Regioselective C4-Iodination

  • Dissolve the resulting pyrazole-3-carbaldehyde (1.0 mmol) in dry CHCl₃ (50 mL). Add K₂CO₃ (3.0 mmol) and cool to 0 °C.

  • Dropwise add ICl (3.0 mmol) and stir at room temperature for 10 hours.

  • Causality: The highly polarized I-Cl bond provides an electrophilic iodine source. The C4 position, now the most nucleophilic site on the deactivated pyrazole ring, undergoes rapid electrophilic aromatic substitution.

  • Workup: Quench with Na₂SO₃ (30 mL) to destroy excess ICl. Extract with CHCl₃, dry over Na₂SO₄, and crystallize (EtOAc-Hexanes) to yield pure 4-iodo-1-phenyl-1H-pyrazole-3-carbaldehyde (typically >90% yield).

Step 3: Cross-Coupling The resulting C4-iodo compound is now a highly reactive electrophile, ready for standard Pd(PPh₃)₄ catalyzed Suzuki couplings with boronic acids or Cu-mediated intramolecular C–N couplings to yield complex fused pyrazolo[4,3-b]pyridines.

Strategic Applications in Drug Development

From a medicinal chemistry perspective, the choice between these two substrates is often dictated by the target product profile (TPP). While 1-phenylpyrazole allows for rapid, single-step generation of molecular complexity via C–H activation, its high lipophilicity can trap drug candidates in off-target binding pockets (e.g., hERG channels).

Conversely, the (1-phenyl-1H-pyrazol-3-yl)methanol scaffold is highly prized in modern drug discovery (such as in the development of spirocyclic MmpL3 inhibitors for tuberculosis)[4]. The hydroxymethyl group lowers the overall clogP, improving the solubility forecast index and human microsomal stability. Furthermore, its ability to undergo orthogonal C4-cross-coupling allows chemists to build complex, zwitterionic, or highly polar vectors that are inaccessible via direct C–H activation of the unfunctionalized 1-phenylpyrazole core.

References

  • Ueno, S., et al. "Rhodium-Catalyzed Oxidative 1:1, 1:2, and 1:4 Coupling Reactions of Phenylazoles with Internal Alkynes through the Regioselective Cleavages of Multiple C−H Bonds.
  • "Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling of primary allylamines." RSC Advances, The Royal Society of Chemistry. [URL: https://pubs.rsc.org]
  • "Probing substrate binding and release events in iridium-catalysed hydrogen isotope exchange reactions." Chemical Science, RSC Publishing. [URL: https://pubs.rsc.org]
  • "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth.

Sources

X-Ray Crystallography Validation of (1-phenyl-1H-pyrazol-3-yl)methanol: A Comparative Guide to Fragment Screening Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Synthesis

Executive Summary

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds (MW < 300 Da) like (1-phenyl-1H-pyrazol-3-yl)methanol serve as privileged starting points for lead generation. With a molecular weight of ~174 Da, this specific pyrazole derivative is highly versatile, frequently utilized in the synthesis of inhibitors targeting enzymes such as Monoacylglycerol Lipase (MAGL)[1]. However, owing to the inherently weak binding affinities of fragments (often in the high micromolar to millimolar range), rigorous biophysical validation is required.

As application scientists, we frequently encounter the dilemma of choosing the right validation cascade. While orthogonal techniques like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are powerful, relying on them as absolute gatekeepers can be misleading; they often miss low-affinity binders that are unambiguously identifiable in crystal structures (). This guide objectively compares X-ray crystallography against SPR and Ligand-Observed NMR, providing self-validating protocols and causality-driven insights for validating (1-phenyl-1H-pyrazol-3-yl)methanol.

Comparative Analysis: X-Ray Crystallography vs. SPR vs. NMR

To successfully evolve (1-phenyl-1H-pyrazol-3-yl)methanol into a potent lead, one must not only confirm binding but also map its exact trajectory within the target's active site.

  • Surface Plasmon Resonance (SPR): Excellent for high-throughput kinetic screening. However, the fast dissociation rates ( koff​ ) of fragments can push the limits of detector sensitivity, sometimes resulting in false negatives or flat sensorgrams.

  • Ligand-Observed NMR (e.g., STD-NMR): Highly effective for confirming solution-state binding without the artifacts of target immobilization (2)[2]. It identifies which specific protons of the pyrazole and phenyl rings contact the protein, but lacks absolute 3D spatial resolution.

  • X-Ray Crystallography (The Gold Standard): While traditionally viewed as a lower-throughput secondary step, direct crystallographic screening is the most sensitive method for detecting fragment binding geometries (). It reveals the precise vector of the hydroxymethyl group and the displacement of conserved water networks—data that is strictly mandatory for structure-guided optimization strategies like fragment growing or merging (3)[3]. Comparative studies show that NMR and SPR overlaps with X-ray hits can be surprisingly low, emphasizing the need for direct structural validation (4)[4].

Quantitative Performance Comparison

Table 1: Validation Techniques for (1-phenyl-1H-pyrazol-3-yl)methanol

ParameterX-Ray CrystallographySurface Plasmon Resonance (SPR)Ligand-Observed NMR (STD)
Primary Output 3D Atomic Coordinates & Binding ModeReal-time Kinetics ( kon​ , koff​ ) & Affinity ( Kd​ )Solution-state Binding Confirmation
Sensitivity to Weak Binders Very High (Detects mM Kd​ via high conc. soaks)Moderate (Struggles with very fast koff​ )High (Optimal for 10−3 to 10−6 M Kd​ )
Throughput Low to Medium (Requires soakable crystals)High (Automated 384-well microfluidics)Medium to High (Automated sample changers)
Material Consumption High (Purified protein for crystallization)Low (Immobilized target is reusable)Medium (Low protein, high fragment conc.)
False Positive Rate Extremely Low (Direct electron density visualization)Medium (Non-specific binding to dextran matrix)Low to Medium (Aggregation artifacts)
Optimization Utility Provides exact growth vectors & water networksRanks affinity improvements during hit-to-leadIdentifies ligand binding epitopes

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We explicitly define the causality behind each methodological choice to prevent common artifacts associated with fragment screening.

Protocol A: High-Concentration X-Ray Crystallography Soaking

Causality: Because (1-phenyl-1H-pyrazol-3-yl)methanol possesses low intrinsic affinity, high ligand concentrations are required to drive occupancy in the crystal lattice. DMSO tolerance of the apo-crystal must be pre-determined to prevent lattice degradation.

  • Apo-Crystal Stabilization: Grow apo-crystals of the target protein. Validation Step: If crystals dissolve upon the introduction of >5% DMSO, perform vapor-diffusion cross-linking using 0.1% glutaraldehyde for 1 hour to stabilize the lattice prior to soaking.

  • Ligand Soaking: Prepare a 500 mM stock of (1-phenyl-1H-pyrazol-3-yl)methanol in 100% anhydrous DMSO. Dilute this directly into the crystallization mother liquor to achieve a final fragment concentration of 50 mM (10% DMSO final). Soak the crystal for a time-course of 1 to 24 hours. Causality: Time-course optimization maximizes active-site occupancy while minimizing solvent-channel disruption.

  • Cryoprotection & Freezing: Transfer the crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) supplemented with 50 mM of the fragment. Flash-freeze immediately in liquid nitrogen.

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement. Validation Step: The binding of the pyrazole fragment is only confirmed if an Fo​−Fc​ omit map shows clear positive electron density at a >3.0 σ contour level, perfectly accommodating both the phenyl ring and the hydroxymethyl vector.

Protocol B: Surface Plasmon Resonance (SPR) Affinity Profiling

Causality: To accurately measure the rapid kinetics of a 174 Da fragment, mass transport limitations must be entirely eliminated by maintaining an extremely low surface immobilization density.

  • Surface Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Validation Step: Target a maximum response ( Rmax​ ) of < 50 RU to prevent steric hindrance and rebinding artifacts.

  • Analyte Preparation: Prepare a 7-point concentration series of (1-phenyl-1H-pyrazol-3-yl)methanol (e.g., 3.125 μM to 200 μM) in running buffer. Causality: The running buffer must match the exact DMSO concentration (e.g., 5.00%) of the analyte samples to prevent massive bulk refractive index shifts that obscure the tiny fragment response.

  • Injection & Analysis: Inject the fragment at a high flow rate (50 μL/min). Fit the resulting square-wave sensorgrams to a 1:1 steady-state affinity model to extract the Kd​ .

Protocol C: Saturation Transfer Difference (STD) NMR

Causality: STD-NMR relies on the Nuclear Overhauser Effect (NOE). By selectively irradiating the protein, magnetization is transferred via spin diffusion only to the bound fragment, allowing us to distinguish binders from non-binders in a mixture (2)[2].

  • Sample Preparation: Prepare a sample containing 20 μM of unlabeled target protein and 1 mM of (1-phenyl-1H-pyrazol-3-yl)methanol in a deuterated buffer ( D2​O ). Causality: A high ligand-to-protein ratio (50:1) ensures that the transiently bound fragment rapidly exchanges back into the bulk solution for detection.

  • Data Acquisition: Record an off-resonance spectrum (irradiation at 40 ppm, where no protein signals exist) and an on-resonance spectrum (irradiation at -1 ppm, targeting protein methyl groups).

  • Difference Spectrum Analysis: Subtract the on-resonance from the off-resonance spectrum. Validation Step: Only the protons of the pyrazole and phenyl rings that intimately contact the protein will appear as positive peaks in the difference spectrum, confirming the binding epitope.

Visualizing the Validation Workflows

To synthesize the strategic and logical flow of these methodologies, the following diagrams map the FBDD validation cascade and the specific causality within the X-ray protocol.

FBDD_Workflow Start Fragment Library (1-phenyl-1H-pyrazol-3-yl)methanol SPR SPR Screening (Kinetics & Affinity) Start->SPR NMR Ligand-Observed NMR (Solution Binding) Start->NMR Xray X-ray Crystallography (3D Structural Validation) Start->Xray Hit Validated Hit (Confirmed Binder) SPR->Hit Kd Determination NMR->Hit Binding Confirmation Xray->Hit Binding Mode Opt Structure-Guided Optimization Xray->Opt Vector Growth Guidance Hit->Opt

Figure 1: Orthogonal validation workflow for fragment hits, highlighting the unique structural guidance provided by X-ray crystallography.

Xray_Protocol Apo Apo-Crystal Generation Soak Fragment Soaking (50 mM, 10% DMSO) Apo->Soak Cross-linking if fragile Cryo Cryoprotection & Flash Freezing Soak->Cryo Time-course optimization Diff Synchrotron Data Collection Cryo->Diff Map Fo-Fc Omit Map (>3.0 σ) Diff->Map Molecular Replacement

Figure 2: Step-by-step causality in the X-ray crystallography validation protocol for fragment soaking.

Conclusion

While SPR and Ligand-Observed NMR provide indispensable data regarding the affinity and solution-state behavior of (1-phenyl-1H-pyrazol-3-yl)methanol, they cannot replace the atomic-level resolution provided by X-ray crystallography. By employing a direct crystallographic screening approach—supported by rigorous, causality-driven soaking protocols—researchers can confidently map the exact growth vectors of the pyrazole core, thereby accelerating the hit-to-lead optimization phase in drug discovery programs.

References

  • CrystalsFirst.
  • Hassaan, Engi. "Do All Roads Really Lead to Rome? Learnings from Comparative Analysis using SPR, NMR, & X-Ray Crystallography to Optimize Fragment Screening in Drug Discovery.
  • PubMed. "Fragment-based drug discovery: A graphical review." NIH, 2025.
  • Bruker. "Fragment screening by ligand observed nmr." Bruker Technical Notes,
  • Frontiers. "Application of Fragment-Based Drug Discovery to Versatile Targets." Frontiers in Chemistry, 2020.
  • UNIPI. "Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors." ARPI,

Sources

standard reference materials for (1-phenyl-1H-pyrazol-3-yl)methanol quantification

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Guide to Standard Reference Materials for (1-Phenyl-1H-pyrazol-3-yl)methanol Quantification

(1-Phenyl-1H-pyrazol-3-yl)methanol (CAS No. 7189-08-4) is a highly versatile pyrazole building block utilized extensively in the synthesis of advanced pharmacophores. Notably, it serves as a critical intermediate in the development of spirocyclic MmpL3 inhibitors, a novel class of therapeutics targeting multi-drug-resistant Mycobacterium tuberculosis[1].

During drug development and Active Pharmaceutical Ingredient (API) manufacturing, accurately quantifying this compound—whether as a starting material, an intermediate, or a potentially reactive trace impurity—is essential. As a Senior Application Scientist, I frequently observe laboratories struggling with out-of-specification (OOS) results due to poor reference material selection. An uncharacterized working standard introduces systemic bias into the calibration curve, compromising the entire analytical batch.

This guide objectively compares the grades of reference materials available for (1-phenyl-1H-pyrazol-3-yl)methanol and provides a self-validating experimental protocol for its accurate chromatographic quantification.

Part 1: Comparative Analysis of Reference Material Grades

The selection of the appropriate standard reference material (SRM) dictates the metrological reliability of your analytical measurements. The causality is straightforward: the rigor of your standard must match the regulatory burden of your assay.

For early-stage screening, an in-house qualified Working Standard is pragmatic and cost-effective. However, for IND/NDA regulatory submissions, impurity profiling, or validating a new analytical method, a Certified Reference Material (CRM) manufactured under ISO 17034 is non-negotiable. A CRM provides a certified mass fraction with a defined expanded uncertainty, ensuring unbroken traceability to the International System of Units (SI).

Table 1: Performance and Application Comparison of Reference Material Grades

Reference GradeCertification & TraceabilityUncertainty ProfileOptimal Use Case
Certified Reference Material (CRM) ISO 17034 / ISO/IEC 17025 accredited. Fully traceable to SI units.Rigorously quantified expanded uncertainty ( U ) provided on the certificate.IND/NDA regulatory submissions, final API trace impurity profiling, formal method validation.
Analytical Standard (Primary) Certificate of Analysis (CoA) provided. Traceable to the vendor's internal primary standards.Nominal purity provided (e.g., 98%); uncertainty is not rigorously expanded.Routine Quality Control (QC), early-stage drug discovery, calibration of secondary standards.
Working Standard (Secondary) Qualified in-house against a Primary Standard or CRM using orthogonal techniques.Higher uncertainty due to cumulative error propagation during secondary qualification.Daily reaction monitoring, high-throughput screening assays, pilot scale-up checks.

Part 2: Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following HPLC-UV methodology is designed as a self-validating system . By integrating strict System Suitability Testing (SST) parameters before the sample sequence begins, the workflow ensures that chromatographic integrity is mathematically proven before any unknown sample is quantified.

Causality of Method Design

We utilize a reversed-phase C18 column because the hydrophobic phenyl and pyrazole rings of (1-phenyl-1H-pyrazol-3-yl)methanol interact predictably with the stationary phase, providing excellent retention. UV detection at 254 nm is selected due to the strong chromophore of the conjugated π -system, ensuring a high signal-to-noise ratio. Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the pyrazole nitrogen, ensuring the molecule remains in a neutral state to prevent peak tailing.

Step-by-Step HPLC-UV Quantification Workflow

Step 1: Standard and Sample Preparation

  • Diluent: Methanol:Water (50:50, v/v). Reasoning: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") at the column head.

  • Stock Solution: Accurately weigh 10.0 mg of (1-phenyl-1H-pyrazol-3-yl)methanol CRM into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to yield a 1.0 mg/mL solution.

  • Working Standards: Serially dilute the stock solution to create a 5-point linear calibration curve (10, 25, 50, 75, and 100 µg/mL).

Step 2: Chromatographic Conditions

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 254 nm.

Step 3: System Suitability Testing (SST) - The Self-Validating Gate

  • Inject the 50 µg/mL standard five consecutive times prior to the sample sequence.

  • Acceptance Criteria:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • USP Tailing Factor 1.5

    • Theoretical Plates (N) 5000

  • Systemic Causality: If the SST fails, the system is deemed mathematically unfit, and the sequence automatically aborts. This prevents the generation of erroneous data caused by column degradation, mobile phase contamination, or pump cavitation.

Step 4: Sample Analysis

  • Inject unknown samples in duplicate.

  • Bracket the samples with the 50 µg/mL standard every 10 injections to monitor for system drift.

  • Calculate the concentration using the linear regression equation derived from the calibration curve (Acceptance criterion: R2≥ 0.999).

Part 3: Workflow Visualization

The following diagram illustrates the logical progression from reference material procurement through the self-validating analytical gate, ensuring data integrity at every step.

RM_Workflow A Procure (1-phenyl-1H-pyrazol-3-yl)methanol Reference Material B Grade Selection (CRM vs. Primary vs. Working) A->B C Prepare Standard Solutions (Stock & Calibration Curve) B->C D Run System Suitability Testing (SST) C->D E SST Criteria Met? (RSD < 2.0%, Tailing < 1.5) D->E F Execute Sample Analysis (HPLC-UV / LC-MS) E->F  Yes G System Troubleshooting (Check Column/Mobile Phase) E->G  No H Data Processing & Quantitative Reporting F->H G->D  Re-test

Workflow for reference material qualification and self-validating quantification.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.